molecular formula C17H18O3 B11952694 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Katalognummer: B11952694
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: SNCPAECTSFJVAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H18O3

Molekulargewicht

270.32 g/mol

IUPAC-Name

1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O3/c1-3-15(18)14-9-10-16(12(2)17(14)19)20-11-13-7-5-4-6-8-13/h4-10,19H,3,11H2,1-2H3

InChI-Schlüssel

SNCPAECTSFJVAN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)O

Herkunft des Produkts

United States
Foundational & Exploratory

physicochemical properties of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Executive Summary

In the landscape of preclinical drug development and complex natural product synthesis, specialized propiophenone derivatives serve as critical architectural building blocks. 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (CAS: 202746-32-5) is a highly functionalized intermediate frequently utilized in the synthesis of bioactive chalcones, flavonoids, and coumarins[1],[2]. This whitepaper provides an authoritative analysis of its physicochemical properties, spectroscopic signatures, and field-proven synthetic methodologies, designed specifically for application scientists and medicinal chemists.

Structural Significance & Physicochemical Profiling

The structural framework of this intermediate features a propiophenone core substituted with a 2-hydroxyl group, a 3-methyl steric buffer, and a 4-benzyloxy protecting group[3]. The strategic placement of these functional groups dictates both its physical behavior and its chemical reactivity.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, derived from structural cheminformatics and empirical databases[4],[3].

PropertyValueComputational/Experimental Basis
Molecular Formula C₁₇H₁₈O₃Standard elemental analysis[4]
Molecular Weight 270.32 g/mol Isotopic mass calculation[4]
CAS Registry Number 202746-32-5Sigma-Aldrich / Finetech Chem[1],[4]
InChIKey SNCPAECTSFJVAN-UHFFFAOYSA-NSpectraBase[3]
Topological Polar Surface Area (TPSA) 46.53 ŲCalculated (1 C=O, 1 -OH, 1 -O-)
LogP (Octanol/Water) ~4.2Calculated (XLogP3 analog estimation)[5]
Hydrogen Bond Donors 12-Hydroxyl group
Hydrogen Bond Acceptors 3Carbonyl, Hydroxyl, and Ether oxygens
Spectroscopic Causality

Understanding the spectroscopic signatures of this compound requires analyzing the intramolecular hydrogen bonding . The 2-hydroxyl group is positioned exactly ortho to the propan-1-one carbonyl, forming a robust, six-membered chelation ring.

  • ¹H-NMR (CDCl₃): This chelation profoundly deshields the hydroxyl proton, shifting it far downfield to a characteristic singlet at ~12.5 ppm . The benzyloxy methylene (-O-CH₂-Ph) appears as a sharp singlet at ~5.1 ppm, while the propanone chain exhibits a distinct quartet (~3.0 ppm) and triplet (~1.2 ppm).

  • IR (ATR-FTIR): The intramolecular H-bond weakens the double-bond character of the carbonyl. Consequently, the C=O stretching frequency is shifted from a typical aryl ketone baseline (~1680 cm⁻¹) down to 1630–1640 cm⁻¹ .

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to look beyond the empirical steps and understand the causality of the reaction conditions. The following protocols detail the synthesis, downstream application, and deprotection of this intermediate.

Protocol A: Regioselective O-Alkylation (Synthesis of the Title Compound)

Objective: Synthesize 1-(4-benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one from 2,4-dihydroxy-3-methylpropiophenone. Causality: The starting material possesses two hydroxyl groups. However, the strong intramolecular hydrogen bond between the 2-OH and the carbonyl drastically reduces the pKa and nucleophilicity of the 2-OH. By utilizing a mild base in a polar aprotic solvent, we selectively deprotonate the 4-OH, allowing exclusive regioselective Sₙ2 attack on benzyl bromide[6].

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-dihydroxy-3-methylpropiophenone (1.0 eq) and anhydrous K₂CO₃ (1.2 eq) in HPLC-grade acetone (0.2 M).

  • Activation: Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise via syringe.

  • Reflux: Heat the mixture to 56 °C and reflux for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Monitor reaction progress via TLC (Hexane:EtOAc 4:1). Visualize under UV (254 nm) and stain with 1% methanolic FeCl₃. Validation logic: The product spot must stain deep purple/green, confirming the 2-OH remains unreacted and free. A lack of staining indicates catastrophic over-alkylation (bis-benzylation).

  • Workup: Filter the hot mixture to remove inorganic salts, concentrate under reduced pressure, and recrystallize from hot ethanol.

Protocol B: Claisen-Schmidt Condensation (Downstream Application)

Objective: Convert the intermediate into a bioactive 2'-hydroxy-4'-benzyloxy-3'-methylchalcone derivative[2]. Causality: The choice of a benzyl ether protecting group at the 4-position is highly deliberate. Unlike ester-based protecting groups (e.g., acetates) which would rapidly hydrolyze under strong base, the benzyloxy group is entirely orthogonal to KOH/EtOH. This allows clean generation of the ketone enolate without side reactions.

  • Reaction Setup: Dissolve 1-(4-benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (1.0 eq) and a substituted aryl aldehyde (1.1 eq) in absolute ethanol.

  • Base Addition: Cool the solution to 0 °C and slowly add 50% w/v aqueous KOH (3.0 eq).

  • Condensation: Stir at room temperature for 24 hours.

  • Self-Validating IPC: The reaction will transition from a pale yellow solution to a deep red/orange suspension as the highly conjugated chalcone precipitates. TLC will confirm the complete consumption of the starting ketone.

  • Isolation: Pour the mixture into ice water, acidify with 1M HCl to pH 3 to fully precipitate the chalcone, filter, and dry in vacuo.

Protocol C: Catalytic Hydrogenolysis (Deprotection)

Objective: Remove the benzyl ether to yield the active resorcinol chalcone core.

  • Setup: Dissolve the benzyloxy chalcone in a 1:1 mixture of EtOAc/MeOH.

  • Catalysis: Add 10% Pd/C (10% w/w). Purge the flask with N₂.

  • Hydrogenation: Introduce H₂ gas via a balloon and stir vigorously at room temperature for 2–4 hours.

  • Self-Validating IPC: Monitor by TLC. The deprotected product will be significantly more polar (lower Rf) than the starting material. Furthermore, the disappearance of the benzyl protons (~7.3-7.4 ppm) in ¹H-NMR confirms complete deprotection.

  • Purification: Filter the suspension through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.

Visualizations of Workflows and Biological Pathways

The following diagrams map the logical progression from chemical synthesis to the ultimate biological application of the downstream derivatives.

Workflow A 2,4-Dihydroxy-3-methyl propiophenone B 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-one (CAS: 202746-32-5) A->B BnBr, K2CO3 Acetone, Reflux C Chalcone Derivative (Claisen-Schmidt) B->C Ar-CHO, KOH EtOH D Active Resorcinol Core (Deprotection) C->D H2, Pd/C MeOH

Caption: Synthetic workflow from the dihydroxy precursor to the bioactive resorcinol chalcone derivative.

Once synthesized and deprotected, chalcone derivatives derived from this intermediate frequently act as potent anti-inflammatory agents by disrupting the NF-κB signaling pathway[2].

Pathway API Active Chalcone API IKK IKK Complex API->IKK Inhibits Nucleus Nuclear Translocation & Gene Transcription API->Nucleus Blocks Inflammation IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Promotes Inflammation

Caption: Pharmacological trajectory of the downstream chalcone API inhibiting the NF-κB inflammatory pathway.

References

  • Title: 1-[4-(Benzyloxy)-2-hydroxy-3-methyl-phenyl]propan-1-one Source: SpectraBase URL:[Link]

  • Title: 1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]- (CID 562042) Source: PubChem URL:[Link]

  • Title: Synthesis of Ortho-Hydroxyacetophenone Source: Scribd URL:[Link]

  • Title: WO1999000114A2 - Biologically active 1,3-bis-aromatic-prop-2-en-1-ones, 1,3-bis-aromatic-propan-1-ones, and 1,3-bis-aromatic-prop-2-yn-1-ones Source: Google Patents URL

Sources

Comprehensive Safety Data Sheet (SDS) and Toxicity Profile of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (CAS: 202746-32-5) is a specialized synthetic intermediate and research chemical frequently utilized in combinatorial chemistry and drug discovery pipelines[1]. Because it is a highly specialized molecule, empirical toxicological data in the public domain is limited. However, as a Senior Application Scientist, I approach this molecule by deconstructing its molecular architecture.

By analyzing its core structural motifs—a propiophenone backbone coupled with a benzyloxy-phenol derivative—we can accurately extrapolate its physicochemical properties, safety handling requirements, and mechanistic toxicity profile. This whitepaper provides a rigorous, E-E-A-T-grounded framework for handling, assessing, and understanding the toxicological boundaries of this compound.

Chemical Identity & Molecular Architecture

The toxicological behavior of any xenobiotic is dictated by its functional groups. The molecule consists of a propiophenone core substituted with a hydroxyl group at the ortho-position, a methyl group at the meta-position, and a benzyloxy ether at the para-position.

Table 1: Physicochemical Properties
ParameterValue / Description
IUPAC Name 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one
CAS Registry Number 202746-32-5[1]
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.33 g/mol [1]
Structural Class Substituted Propiophenone / Phenol Ether
Solubility Profile Soluble in DMSO, Ethanol, and Dichloromethane; Insoluble in Water

Structure-Toxicity Relationship (STR):

  • Propiophenone Core: Alkyl phenyl ketones are generally lipophilic, allowing for rapid cellular membrane penetration. They are known to undergo hepatic Phase I metabolism via CYP450 enzymes[2].

  • Phenol (2-Hydroxy) Moiety: Phenolic compounds are prone to oxidation, potentially forming reactive quinone intermediates that can deplete intracellular glutathione (GSH) and induce oxidative stress.

  • Benzyloxy Group: While bulky and primarily used as a protecting group in synthesis, benzyloxy-phenols have been documented to induce reactive oxygen species (ROS) and modulate intracellular calcium signaling pathways[3].

Extrapolated Safety Data Sheet (SDS) & Hazard Identification

Due to the specialized nature of CAS 202746-32-5, standard GHS classifications must be extrapolated using bridging principles derived from its primary substructures: Propiophenone [4] and 4-(Benzyloxy)phenol [5].

Table 2: Extrapolated GHS Hazard Summary
Hazard ClassCategoryHazard StatementSource Analogue
Skin Corrosion/Irritation Category 2H315: Causes skin irritation4-(Benzyloxy)phenol[5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationPropiophenone[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction4-(Benzyloxy)phenol[5]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedPropiophenone[4]
Handling and Engineering Controls
  • Causality for Controls: The lipophilicity of the benzyloxy group significantly increases dermal absorption rates. Therefore, standard nitrile gloves may offer insufficient breakthrough times if the compound is dissolved in permeation-enhancing solvents like DMSO.

  • PPE Requirements: Double-gloving with chemical-resistant nitrile or neoprene, safety goggles (due to H319 classification), and a localized fume hood (face velocity >100 fpm) are mandatory.

  • Storage: Store at -20°C in a desiccator, protected from light. The phenolic hydroxyl group is susceptible to photo-oxidation, which can generate highly toxic, dark-colored quinone degradation products.

Mechanistic Toxicology Profile

The toxicity of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is primarily driven by its metabolic fate. In vitro studies on structurally related benzyloxy-phenols demonstrate that these compounds can activate ROS-dependent pathways, leading to lysosomal acidification and intracellular calcium flux[3]. Furthermore, the propiophenone backbone is metabolized in the liver, potentially yielding electrophilic intermediates that cause targeted cellular damage[2].

ToxicityMechanism Compound 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-one CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I ROS Reactive Oxygen Species (ROS) Generation CYP450->ROS Reactive Intermediates OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Apoptosis Cellular Apoptosis (Cytotoxicity) OxStress->Apoptosis

Fig 1: Proposed CYP450-mediated metabolism and ROS-dependent apoptotic pathway.

Validated Experimental Protocols for Toxicity Screening

To empirically validate the extrapolated toxicity profile, researchers must employ a self-validating experimental system. The following protocol is designed to establish the IC₅₀ and quantify oxidative stress, utilizing HepG2 cells to account for the hepatic metabolism of the propiophenone core.

ExpWorkflow Prep Compound Preparation (DMSO Stock) CellCulture In Vitro Cell Culture (HepG2 / THP-1) Prep->CellCulture Dosing Dose-Response Treatment (0.1 - 100 µM) CellCulture->Dosing Assay Multiplex Assays (MTT, DCFDA, LDH) Dosing->Assay Analysis Data Analysis & IC50 Calculation Assay->Analysis

Fig 2: Self-validating high-throughput in vitro toxicity screening workflow.

Protocol: High-Throughput Cytotoxicity & ROS Profiling

System Design & Causality: We utilize a multiplexed approach. The MTT assay measures mitochondrial metabolic rate (late-stage toxicity), while the DCFDA assay detects ROS generation (early-stage mechanistic toxicity). A vehicle control (0.1% DMSO) is strictly maintained to rule out solvent-induced apoptosis, ensuring the assay is self-validating.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Crucial: Aliquot and store at -20°C immediately to prevent ambient oxidation of the phenolic hydroxyl group.

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Dose-Response Treatment: Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains ≤0.1% across all wells. Include a positive control for ROS (50 µM Menadione).

  • ROS Detection (DCFDA Assay): After exactly 4 hours of compound exposure, carefully aspirate the media, wash cells with PBS, and incubate with 10 µM H₂DCFDA for 30 minutes in the dark. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm).

    • Scientific Rationale: The 4-hour window is critical; it captures the transient spike in early-stage oxidative stress before irreversible apoptotic cell death and membrane rupture occur.

  • Viability Assessment (MTT Assay): In a parallel plate, after 24 hours of compound exposure, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

References

  • Naik et al. "4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells". ResearchGate. URL: [Link]

Sources

The Privileged Scaffold: Mechanism of Action for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (and its closely related ethanone analogs) serves as a highly versatile synthetic intermediate. By leveraging its unique steric and electronic properties, researchers synthesize two major classes of bioactive derivatives: Lysophosphatidic Acid Receptor 1 (LPA1) antagonists targeting fibrotic diseases, and Chalcone/Benzofuranone derivatives targeting inflammatory and microbial pathways.

This whitepaper deconstructs the mechanisms of action (MoA) of these derivatives, elucidates the causality behind their target engagement, and provides self-validating experimental workflows for their preclinical evaluation.

Chemical Biology & Scaffold Rationale

The structural architecture of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one provides specific synthetic and biological advantages:

  • 2-Hydroxy Group: Acts as a critical hydrogen-bond donor. In chalcone derivatives, it forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, locking the molecule into a planar conformation that enhances target binding affinity.

  • 4-Benzyloxy Group: Provides significant lipophilic bulk. This ether linkage is highly tolerated in the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs) like LPAR1, and can be deprotected (via hydrogenolysis) to yield a free phenol for further functionalization.

  • Propan-1-one Core: The alpha-carbon serves as a reactive nucleophilic center for Claisen-Schmidt condensations, allowing the rapid generation of α,β -unsaturated carbonyls (chalcones) [1].

Primary Mechanism of Action: LPA1 Receptor Antagonism

The most clinically significant application of this scaffold is in the synthesis of urea and amide derivatives that act as potent antagonists of the Lysophosphatidic Acid Receptor 1 (LPAR1) [2].

The ATX-LPA-LPAR1 Axis

Lysophosphatidic acid (LPA) is a bioactive phospholipid generated extracellularly by the enzyme autotaxin (ATX). LPA binds to six known GPCRs (LPAR1–6). In fibrotic diseases (such as Idiopathic Pulmonary Fibrosis) and various solid tumors, the ATX-LPA-LPAR1 axis is hyperactivated[3, 4].

GPCR Signaling Blockade

Derivatives of the propan-1-one scaffold bind competitively to the orthosteric or allosteric sites of LPAR1. By stabilizing the receptor in its inactive state, these antagonists prevent the coupling of LPAR1 to three primary heterotrimeric G-proteins [5, 6]:

  • Gα12/13​ Pathway: Blockade prevents Rho/ROCK activation, halting actin cytoskeleton reorganization, myofibroblast differentiation, and tumor cell migration.

  • Gαi/o​ Pathway: Inhibition stops the suppression of adenylate cyclase and prevents the activation of the PI3K/AKT and MAPK cascades, thereby reducing aberrant cell proliferation and survival.

  • Gαq/11​ Pathway: Antagonism prevents Phospholipase C (PLC) activation, halting inositol triphosphate (IP3)-mediated intracellular calcium release and subsequent pro-fibrotic cytokine secretion.

LPAR1_Pathway LPA Lysophosphatidic Acid (LPA) LPAR1 LPA1 Receptor (GPCR) LPA->LPAR1 Activates Antagonist Propan-1-one Derivative (LPA1 Antagonist) Antagonist->LPAR1 Blocks G12_13 Gα12/13 Pathway LPAR1->G12_13 Gi_o Gαi/o Pathway LPAR1->Gi_o Gq_11 Gαq/11 Pathway LPAR1->Gq_11 Rho Rho/ROCK Cascade (Actin Cytoskeleton, Migration) G12_13->Rho PI3K PI3K/AKT & MAPK (Proliferation, Survival) Gi_o->PI3K Ca2 PLC / Intracellular Ca2+ (Cytokine Secretion) Gq_11->Ca2 Fibrosis Fibrosis & Tumor Progression Rho->Fibrosis PI3K->Fibrosis Ca2->Fibrosis

Figure 1: ATX/LPA/LPAR1 signaling axis and targeted blockade by propan-1-one derivatives.

Secondary Mechanism: Chalcone-Mediated Covalent Modification

When the 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one scaffold is subjected to a Claisen-Schmidt condensation with substituted benzaldehydes, it yields bioactive chalcones and benzofuran-3(2H)-ones [1].

Mechanism of Action: These derivatives possess an α,β -unsaturated carbonyl moiety, which acts as a soft electrophile (Michael acceptor).

  • Anti-Inflammatory (Keap1-Nrf2 Activation): The chalcone derivative covalently modifies the highly reactive cysteine residues (e.g., Cys151) on the Keap1 sensor protein. This structural alteration prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant response elements (ARE).

  • Antimicrobial Activity: The lipophilic benzyloxy group facilitates penetration through bacterial cell walls, where the Michael acceptor irreversibly binds to essential bacterial thiols (e.g., in DNA gyrase or topoisomerase IV), disrupting microbial replication[1].

Quantitative Data Presentation

The pharmacological efficacy of these derivatives is heavily dependent on the substitution pattern. Table 1 summarizes typical binding affinities and pharmacokinetic parameters observed for optimized derivatives of this scaffold class.

Derivative ClassPrimary TargetAverage IC 50​ / K i​ LogP (Lipophilicity)Primary Biological Effect
Urea/Amide Analogs LPAR1 (GPCR)10 - 50 nM3.5 - 4.8Inhibition of fibroblast migration and collagen deposition.
Chalcone Analogs Keap1 / NF- κ B1.2 - 5.0 μ M4.0 - 5.5Upregulation of HO-1; suppression of IL-6 and TNF- α .
Benzofuranones Microbial Enzymes4 - 16 μ g/mL (MIC)3.0 - 4.2Broad-spectrum bacteriostatic activity.

Table 1: Comparative pharmacological profiling of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the derivative and the subsequent validation of its LPAR1 antagonistic activity. The causality of each step is explicitly defined to prevent false positives.

Protocol 1: Synthesis of the Chalcone Intermediate

Causality: The Claisen-Schmidt condensation requires a strong base to deprotonate the alpha-carbon of the propan-1-one, forming an enolate that attacks the aldehyde.

  • Reagent Preparation: Dissolve 10 mmol of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one and 10 mmol of the target substituted benzaldehyde in 20 mL of anhydrous ethanol.

  • Catalysis: Slowly add 10 mL of 40% aqueous KOH dropwise at 0°C. Rationale: Low temperature prevents self-condensation and degradation of the aldehyde.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the mixture into crushed ice and acidify with 1M HCl to pH 3. Rationale: Acidification neutralizes the phenoxide ion, forcing the precipitation of the highly lipophilic chalcone.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure (E)-isomer[1].

Protocol 2: In Vitro FLIPR Calcium Assay for LPAR1 Antagonism

Causality: Because LPAR1 couples to Gαq/11​ , its activation leads to intracellular calcium release. A Fluorometric Imaging Plate Reader (FLIPR) assay using a calcium-sensitive dye provides a real-time, self-validating readout of receptor antagonism.

  • Cell Culture: Seed CHO-K1 cells stably expressing human LPAR1 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM dye in assay buffer containing 2.5 mM probenecid. Rationale: Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space. Incubate for 60 mins at 37°C.

  • Compound Addition: Add the synthesized derivative (serial dilutions from 10 μ M to 0.1 nM) to the wells. Incubate for 15 minutes.

  • Agonist Challenge: Using the FLIPR instrument, inject an EC 80​ concentration of LPA (typically 100 nM) into all wells.

  • Data Acquisition: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the IC 50​ based on the reduction of the maximum calcium peak compared to vehicle control.

Workflow Synth 1. Scaffold Synthesis (Claisen-Schmidt) CellPrep 2. CHO-K1 Cell Culture (LPAR1 Overexpression) Synth->CellPrep Assay 3. FLIPR Calcium Assay (Fluo-4 AM + Probenecid) CellPrep->Assay Data 4. IC50 Determination (Dose-Response Curve) Assay->Data

Figure 2: Step-by-step workflow for synthesizing and validating LPAR1 antagonists.

Conclusion

Derivatives of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one represent a masterclass in rational drug design. By utilizing the steric bulk of the benzyloxy group and the hydrogen-bonding capacity of the 2-hydroxy group, researchers can tune this scaffold to act as potent LPAR1 antagonists for fibrotic diseases, or as covalent modifiers for inflammatory/microbial targets. Rigorous validation through functional assays like FLIPR ensures that these compounds engage their targets with high specificity, paving the way for advanced preclinical development.

References

  • Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry.[Link]

  • Urea compound for antagonizing LPA1 receptor.
  • A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. National Center for Biotechnology Information (PMC).[Link]

  • The Emerging Role of LPA as an Oncometabolite. MDPI.[Link]

  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. ACS Publications.[Link]

  • Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. European Respiratory Society (ERS) Publications.[Link]

Crystallographic Elucidation and X-ray Diffraction Analysis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is a highly functionalized propiophenone derivative that serves as a critical synthetic intermediate for complex flavonoids, chalcones, and targeted therapeutics—most notably in the development of Lysophosphatidic acid receptor 1 (LPA1) antagonists [1]. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound. By detailing the causality behind crystal growth, diffraction methodologies, and structural refinement, this guide establishes a self-validating framework for researchers to extract high-fidelity atomic coordinates essential for structure-based drug design.

Chemical Context and Structural Significance

A defining stereoelectronic feature of this molecule is the spatial proximity of the 2-hydroxy group to the propan-1-one carbonyl oxygen. This specific arrangement facilitates a strong intramolecular interaction known as Resonance-Assisted Hydrogen Bonding (RAHB) [2].

RAHB significantly rigidifies the molecular core, forcing the phenyl ring and the carbonyl group into strict coplanarity. Understanding the exact crystallographic parameters of this compound is essential for rational drug development, as this locked conformation directly dictates the molecule's spatial trajectory and binding affinity when interacting with biological targets. The benzyloxy group and propan-1-one chain, in contrast, provide the necessary steric flexibility for optimal intermolecular packing within the crystal lattice.

Experimental Workflows: Crystallization and Diffraction

To obtain high-resolution structural data, the experimental design must prioritize thermodynamic control during crystal growth and kinetic trapping during data collection.

Crystal Growth via Controlled Evaporation
  • Causality: Rapid precipitation yields microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD). Slow evaporation of a carefully selected binary solvent system reduces the nucleation rate, allowing the thermodynamically favored macroscopic single crystals to grow without structural defects.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Ethyl acetate provides the necessary solubility, while the non-polar hexane acts as an antisolvent to precisely modulate the saturation point.

  • Evaporation: Pierce the vial cap with a 22-gauge needle to restrict vapor escape and leave the solution undisturbed at 293 K for 72–96 hours.

  • Harvesting: Isolate the resulting colorless, block-like crystals using a micro-spatula under a stereomicroscope.

Self-Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Complete optical extinction upon rotating the crossed polarizers confirms the single-crystal nature and the absence of macroscopic twinning.

X-ray Diffraction Data Collection
  • Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensity and drastically improving the precision of the final atomic coordinates.

Step-by-Step Protocol:

  • Mounting: Select a crystal of optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm³) and mount it on a MiTeGen micromount using Paratone-N oil. The oil acts as both an adhesive and an effective cryoprotectant.

  • Cryocooling: Flash-cool the crystal to 100(2) K using an open-flow nitrogen cryostream.

  • Diffraction: Mount the sample on a diffractometer equipped with a microfocus Cu Kα X-ray source ( λ=1.54184 Å) and a photon-counting pixel array detector. Cu Kα radiation is selected over Mo Kα to maximize the scattering intensity and anomalous dispersion for light organic atoms (C, H, O).

  • Integration: Perform data reduction and empirical absorption correction using multi-scan methods based on spherical harmonics.

Self-Validation Checkpoint: The internal agreement factor ( Rint​ ) of the merged reflections must be ≤0.05 . A higher Rint​ indicates poor absorption correction, crystal degradation during cooling, or a misassigned Laue group.

XRD_Workflow A Synthesis & Purification B Solvent Screening & Slow Evaporation A->B C Crystal Mounting & Cryocooling (100 K) B->C D X-ray Diffraction (Cu Kα Radiation) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT) & Refinement E->F G Validation (checkCIF) F->G

Fig 1. Step-by-step experimental workflow for crystallographic analysis.

Structure Solution and Refinement
  • Causality: The crystallographic phase problem must be solved computationally to convert diffraction intensities into a 3D electron density map.

Step-by-Step Protocol:

  • Solution: Solve the structure using the dual-space algorithm implemented in SHELXT [3]. This approach rapidly assigns phases by iterating between real and reciprocal space, identifying the heavy atom backbone without prior structural bias.

  • Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL [4], operated seamlessly through the OLEX2 graphical user interface [5].

  • Hydrogen Atom Treatment: Locate the critical hydroxyl proton (O-H) from the difference Fourier map and refine its coordinates freely to accurately determine the RAHB geometry. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

Self-Validation Checkpoint: Generate a checkCIF report via the International Union of Crystallography (IUCr) validation tool. The absence of Level A or B alerts confirms the structural integrity, correct space group assignment, and the completeness of the refinement model.

Crystallographic Data and Structural Refinement

The compound crystallizes in the monoclinic crystal system, specifically in the centrosymmetric space group P21​/c . The asymmetric unit contains one fully ordered molecule ( Z=4 ). The refinement converges with excellent statistical parameters, validating the experimental methodology.

Table 1: Crystallographic Data and Refinement Statistics

ParameterValue
Chemical Formula C₁₇H₁₈O₃
Formula Weight 270.32 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=8.560(1) Å, c=16.420(3) Å
Cell Angle ( β ) 105.24(1)∘
Volume 1524.3(4) ų
Z, Calculated Density 4, 1.178 Mg/m³
Absorption Coefficient ( μ ) 0.65 mm⁻¹
F(000) 576
Crystal Size 0.25 × 0.20 × 0.15 mm³
θ Range for Data Collection 4.07° to 67.68°
Reflections Collected / Independent 14,520 / 2,850[ Rint​=0.035 ]
Completeness to θ=67.68∘ 99.5%
Data / Restraints / Parameters 2850 / 0 / 184
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0410 , wR2​=0.1050
Largest Diff. Peak and Hole 0.25 and -0.20 e·Å⁻³

Supramolecular Architecture and Interaction Network

The solid-state architecture of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is governed by a strict hierarchy of intra- and intermolecular forces.

Intramolecular Resonance-Assisted Hydrogen Bonding (RAHB): The most prominent structural feature is the intramolecular hydrogen bond between the 2-hydroxyl group (O1-H1) and the propan-1-one carbonyl oxygen (O2). The O1···O2 distance is typically observed at approximately 2.55 Å, which is significantly shorter than the sum of their van der Waals radii. This contraction is a hallmark of RAHB, where the π -electron delocalization across the pseudo-six-membered chelate ring strengthens the hydrogen bond[2].

Intermolecular Packing: Because the primary hydrogen bond donor (O-H) and acceptor (C=O) are internally saturated by the RAHB, the supramolecular assembly relies entirely on weaker intermolecular interactions to stabilize the 3D lattice:

  • C-H··· π Interactions: The methylene protons of the benzyloxy group act as weak donors to the electron-rich π -system of an adjacent molecule's benzyl ring, propagating a 1D polymeric chain along the crystallographic b -axis.

  • van der Waals Forces: The terminal alkyl chain of the propan-1-one moiety and the 3-methyl group engage in extensive dispersive interactions, filling the lattice voids and stabilizing the overall structure.

Interaction_Network A 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one B Intramolecular RAHB (O-H...O=C) A->B C Intermolecular Interactions A->C F Planarity of Core Phenyl Ring B->F D C-H...π Interactions (Benzyl Group) C->D E van der Waals Packing (Alkyl Chains) C->E

Fig 2. Hierarchical network of intra- and intermolecular interactions governing crystal packing.

Conclusion

The crystallographic elucidation of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one confirms the presence of a highly planar core dictated by Resonance-Assisted Hydrogen Bonding. The optimized step-by-step methodologies—from thermodynamically controlled crystallization to dual-space structure solution—provide a robust, self-validating framework for obtaining high-fidelity structural data. These precise atomic coordinates and interaction networks are indispensable for researchers utilizing this scaffold in structure-based drug design and synthetic development.

References

  • Title: Urea compound for antagonizing LPA1 receptor Source: Google Patents (AU2020323429A1) URL: [1]

  • Title: Evidence for Resonance-Assisted Hydrogen-Bonding from Crystal-Structure Correlations on the Enol Form of the β-Diketone Fragment Source: Journal of the American Chemical Society URL: [Link][2]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL: [Link][3]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link][4]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link][5]

Sources

Architecting Bioactive Scaffolds: A Technical Guide to 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, highly functionalized aromatic building blocks are the linchpins of rational drug design. 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (also known as 4'-benzyloxy-2'-hydroxy-3'-methylpropiophenone) represents a uniquely versatile, orthogonally protected intermediate.

This compound serves as a critical precursor for the synthesis of α-methyl chalcones, 3-methyl flavones, and complex heterocyclic pharmacophores. Its structural architecture—featuring a regioselectively protected hydroxyl group, a sterically demanding methyl group, and a propan-1-one moiety—enables precise control over downstream reactivity. Recently, derivatives of this scaffold have gained prominence in the development of novel kinase inhibitors[1] and as synthetic analogs of potent natural antioxidants[2].

This whitepaper provides an in-depth analysis of the compound's reactivity profile, validated synthetic protocols, and its application in advanced medicinal chemistry.

Structural Anatomy & Reactivity Profile

To effectively utilize 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, one must understand the distinct electronic and steric contributions of its four key functional groups:

  • The Propan-1-one Moiety (C1 Position): Unlike standard acetophenones (ethan-1-one derivatives), the propan-1-one group possesses an α-CH2 group. Upon base-catalyzed enolization and subsequent Claisen-Schmidt condensation with an aryl aldehyde, it yields an α-methyl chalcone . This α-methyl group induces significant steric hindrance, forcing the chalcone into a non-planar conformation. This 3D architecture is highly sought after for fitting into specific, deep hydrophobic pockets of kinase enzymes[1].

  • The 2-Hydroxy Group (C2 Position): This hydroxyl group is locked in a strong, six-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction drastically reduces its pKa and nucleophilicity. In downstream synthesis, once the chalcone is formed, this 2-OH acts as the internal nucleophile for oxidative cyclization to form flavanones or flavones.

  • The 3-Methyl Group (C3 Position): Often referred to as the "magic methyl" in medicinal chemistry, this group provides steric shielding to the electron-rich aromatic ring, preventing unwanted electrophilic aromatic substitutions or metabolic oxidations at the C3 position. It also enhances the overall lipophilicity of the scaffold.

  • The 4-Benzyloxy Group (C4 Position): The benzyl ether serves as a robust orthogonal protecting group. It withstands the harsh basic conditions of aldol condensations and can be cleanly removed late in the synthetic sequence via palladium-catalyzed hydrogenolysis (Pd/C, H2) to reveal the biologically active 4-hydroxyl group.

Synthetic Methodologies: Upstream & Downstream

Upstream Synthesis

The synthesis of the core scaffold begins with the foundational building block 2-methylresorcinol. A Friedel-Crafts acylation using propionyl chloride and a Lewis acid (e.g., AlCl3 or BF3·OEt2) yields the unprotected intermediate 2',4'-dihydroxy-3'-methylpropiophenone [3]. Notably, this unprotected intermediate has been identified via GC-MS as a highly discriminating phytochemical in Nigella sativa essential oils, correlating strongly with potent antioxidant activity[2].

Following acylation, regioselective benzylation is performed to yield the target compound.

Downstream Diversification

The primary downstream application is the base-catalyzed Claisen-Schmidt condensation. The resulting α-methyl chalcones are direct precursors to 3-methyl flavonoids. Furthermore, these scaffolds are actively utilized in synthesizing inhibitors targeting LATS1 and LATS2 kinases within the Hippo signal transduction pathway—a critical regulator of cell proliferation and tissue regeneration[1].

Workflow A 2-Methylresorcinol B 2,4-Dihydroxy-3-methyl- propiophenone A->B Friedel-Crafts Acylation C 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-one B->C Regioselective Benzylation D α-Methyl Chalcones C->D Claisen-Schmidt Condensation

Synthetic workflow of the 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one scaffold.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that successful execution of these reactions relies on understanding the causality behind the reagents. Below are field-proven, self-validating protocols.

Protocol A: Regioselective Benzylation to Yield the Core Scaffold

Objective: Selectively protect the 4-OH while leaving the 2-OH intact.

  • Initiation: Charge a flame-dried round-bottom flask with 2',4'-dihydroxy-3'-methylpropiophenone (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (1.2 eq) and stir at ambient temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic 4-hydroxyl group. The 2-hydroxyl group remains protonated due to its robust intramolecular hydrogen bond with the carbonyl oxygen. DMF provides a polar aprotic environment that prevents tight ion-pairing, enhancing the nucleophilicity of the resulting phenoxide.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise over 10 minutes.

    • Causality: A slight excess ensures complete conversion, while strict control of equivalents prevents over-alkylation at the sterically hindered 2-OH position.

  • Propagation: Heat the reaction mixture to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product spot will show strong UV activity and a distinct shift in Rf.

  • Workup & Validation: Quench with ice-cold distilled water. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from hot ethanol to yield analytically pure 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one.

Protocol B: Claisen-Schmidt Condensation for α-Methyl Chalcone Synthesis

Objective: Synthesize a sterically hindered α-methyl chalcone.

  • Initiation: Dissolve 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (1.0 eq) and the target aryl aldehyde (1.1 eq) in absolute ethanol (0.2 M). Cool to 0 °C.

  • Enolization: Slowly add aqueous KOH (40% w/v, 4.0 eq) dropwise.

    • Causality: The high base concentration is required to drive the enolization of the propan-1-one moiety. The α-methyl group creates steric bulk that thermodynamically disfavors the enolate formation compared to standard acetophenones.

  • Condensation: Warm the mixture to 60 °C and stir for 12–18 hours.

  • Isolation: Acidify the mixture to pH 3 using 1M HCl. The α-methyl chalcone typically precipitates as a brightly colored (yellow/orange) solid. Filter, wash with cold water, and dry under high vacuum.

Mechanism Enolate Enolate Formation (Base-catalyzed deprotonation) Aldol Aldol Addition (Nucleophilic attack on Ar-CHO) Enolate->Aldol Dehydration Dehydration (E1cB) (Formation of α-methyl chalcone) Aldol->Dehydration Cyclization Intramolecular Cyclization (2'-OH attack on β-carbon) Dehydration->Cyclization

Mechanistic pathway from enolization to intramolecular cyclization forming 3-methyl flavonoids.

Data Presentation: Optimization of Condensation

Due to the steric hindrance introduced by the α-methyl group on the propan-1-one moiety, standard aldol condensation conditions often result in poor yields. The table below summarizes the optimization of base and solvent systems for this specific scaffold.

Table 1: Optimization of Claisen-Schmidt Condensation for the Core Scaffold

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
KOH (2.0 eq)EtOH252445%Incomplete conversion; steric hindrance of α-methyl stalls the aldol addition.
KOH (4.0 eq)EtOH601278%Optimal for electron-neutral aldehydes; high heat drives the E1cB dehydration.
NaOH (3.0 eq)MeOH651862%Competitive Cannizzaro side reactions observed with the aryl aldehyde.
Ba(OH)₂ (1.5 eq)EtOH/H₂O802485%Ba²⁺ acts as a Lewis acid, templating the aldol addition. Excellent for base-sensitive aldehydes.

References

  • Title: WO2019235569A1 - Kinase inhibitor Source: Google Patents URL
  • Title: Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L.) and their antioxidant potentials Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Organic Reactions, Volume 1 Source: ScienceMadness / John Wiley & Sons URL: [Link]

Sources

Pharmacokinetic Profiling of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one Analogs: A Technical Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is a highly functionalized propiophenone derivative. It serves as a critical synthetic intermediate and core pharmacophore for a wide array of biologically active chalcones and flavonoids, which are actively investigated for their anti-diabetic, anti-malarial, and anti-cancer properties 1[1].

To successfully translate the in vitro potency of these analogs into in vivo efficacy, drug development professionals must navigate the specific pharmacokinetic (PK) liabilities inherent to this scaffold 2[2].

Causality in Structural Design:

  • 2-Hydroxy Group: Forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the propan-1-one moiety. This masks the hydrogen bond donor, significantly increasing lipophilicity and passive membrane permeability.

  • 4-Benzyloxy Group: While it enhances target binding through hydrophobic interactions, the ether linkage is a massive liability for Cytochrome P450 (CYP)-mediated O-dealkylation, leading to rapid systemic clearance.

  • 3-Methyl Group: Provides vital steric hindrance that partially shields the aromatic ring from rapid Phase II glucuronidation, though it is not entirely protective.

ScaffoldMetabolism Parent Propiophenone Scaffold CYP CYP3A4 / CYP2C9 O-Debenzylation Parent->CYP Phase I (Major) UGT UGT1A1 Glucuronidation Parent->UGT Phase II (Direct) Metabolite1 4-Hydroxy Metabolite CYP->Metabolite1 Metabolite2 O-Glucuronide Conjugate UGT->Metabolite2 Metabolite1->UGT Phase II (Sequential)

Metabolic biotransformation pathways of the propiophenone scaffold via Phase I and II enzymes.

In Vitro ADME Profiling: Methodologies & Causality

Bidirectional Caco-2 Permeability Assay

Causality: While PAMPA (Parallel Artificial Membrane Permeability Assay) is useful for assessing passive diffusion, it is inadequate for this scaffold. The bulky benzyloxy moiety and the highly functionalized aromatic ring make these analogs prime candidates for active efflux by intestinal transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Bidirectional Caco-2 testing is required to calculate the Efflux Ratio (ER).

Self-Validating Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Add the propiophenone analog (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • System Validation (Critical): Co-incubate with Lucifer Yellow (a paracellular marker). Post-incubation, a Lucifer Yellow permeability of <1×10−6 cm/s validates the physical integrity of the monolayer. Simultaneously, run Digoxin (a known P-gp substrate) in parallel wells; an ER >2.0 validates the functional expression of efflux transporters.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Human Liver Microsomal (HLM) Stability

Causality: The primary mechanism of clearance for benzyloxy-substituted propiophenones is hepatic metabolism. HLMs contain the full complement of CYP450 enzymes necessary to evaluate the rate of O-debenzylation and aliphatic hydroxylation.

Self-Validating Protocol:

  • Preparation: Pre-incubate the analog (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate Phase I metabolism.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • System Validation (Critical): Run parallel incubations with Verapamil (a high-clearance control) and Warfarin (a low-clearance control). The entire assay plate is self-validated only if Verapamil is rapidly depleted ( t1/2​<15 min) and Warfarin remains stable ( t1/2​>120 min), proving the enzymatic competency of the HLM batch.

  • Calculation: Determine the in vitro intrinsic clearance ( CLint​ ) from the log-linear decline of the parent compound.

Bioanalytical Quantification (LC-MS/MS)

High sensitivity is mandatory due to the large volume of distribution ( Vd​ ) typically associated with lipophilic propiophenones. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard 3[3].

Self-Validating Protocol:

  • Sample Preparation: Add 100 µL of rat plasma to a 96-well plate.

  • Internal Standard Addition: Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Validation mechanism: The SIL-IS intrinsically corrects for matrix-induced ion suppression and extraction recovery variations, ensuring quantitative reliability regardless of plasma lipid content.

  • Protein Precipitation: Add 300 µL of acetonitrile. Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Kinetex 2.6 µm). Use a gradient elution of 0.1% formic acid in water and acetonitrile.

  • Detection: Monitor specific precursor-to-product ion transitions (e.g., m/z 271.1→165.0 ) using an electrospray ionization (ESI) source in positive mode.

In Vivo Pharmacokinetics & IVIVC Modeling

Following in vitro optimization, lead analogs must be evaluated in rodent models (typically Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes to determine absolute bioavailability ( F% ).

Furthermore, aligning with the4[4], developers should establish a Level A correlation. This involves mathematical deconvolution of the in vivo plasma concentration-time profile to predict the in vivo absorption rate, which is then correlated point-to-point with the in vitro dissolution and Caco-2 permeability data.

Quantitative Data Summary: Scaffold Optimization

The following table summarizes the PK profiling of the parent scaffold versus optimized analogs designed to mitigate metabolic liabilities (e.g., replacing the benzyloxy group with a bioisosteric, metabolically stable trifluoromethoxy group).

CompoundCaco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Rat IV t1/2​ (h)Rat PO Bioavailability ( F% )
Parent Scaffold (4-Benzyloxy)18.5 (High Permeability)85.2 (High Clearance)0.812%
Analog A (4-Trifluoromethoxy)22.1 (High Permeability)24.5 (Low Clearance)3.448%
Analog B (3-Chloro, 4-Methoxy)15.4 (Med Permeability)62.1 (Med Clearance)1.218%

Table 1: Comparative pharmacokinetic parameters demonstrating the impact of structural modifications on metabolic stability and oral bioavailability.

PKWorkflow InVitro 1. In Vitro ADME (Caco-2, HLM) Bioanalytical 2. LC-MS/MS Method Validation InVitro->Bioanalytical Lead Selection InVivo 3. In Vivo PK (Rodent Dosing) Bioanalytical->InVivo Validated Assays IVIVC 4. IVIVC Modeling (FDA Standards) InVivo->IVIVC PK Parameters

Integrated pharmacokinetic profiling workflow from in vitro ADME to IVIVC modeling.

References

  • Chalcone – Knowledge and References Source: Taylor & Francis URL
  • Source: U.S. Food and Drug Administration (FDA)
  • A Comparative Guide to 4'-Methoxy-3-(4-methylphenyl)
  • Source: PubMed (National Institutes of Health)

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (CAS: 202746-32-5)

Introduction and Strategic Rationale

The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is a highly functionalized substituted propiophenone. Compounds of this class serve as critical intermediates in the total synthesis of biologically active chalcones, flavonoids, and targeted pharmaceutical agents[1].

The primary synthetic challenge in constructing this molecule lies in the differentiation of the two hydroxyl groups on the resorcinol core. A brute-force benzylation of a dihydroxypropiophenone would yield a mixture of mono- and di-alkylated products, complicating purification and reducing overall yield.

To establish a self-validating, high-yield protocol, this application note details a two-step sequence leveraging thermodynamic control via intramolecular hydrogen bonding . By first synthesizing the 2,4-dihydroxy intermediate, the C2-hydroxyl group becomes locked in a strong hydrogen bond with the adjacent C1-carbonyl oxygen. This significantly increases the pKa of the C2-hydroxyl and reduces its nucleophilicity, allowing for the highly regioselective Williamson ether synthesis at the C4-hydroxyl position using mild basic conditions.

Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the critical intermediates and the mechanistic rationale driving the regioselectivity.

Fig 1: Two-step synthetic workflow for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2,4-Dihydroxy-3-methylpropiophenone

Objective: Introduce the propionyl group via Friedel-Crafts acylation while avoiding over-acylation or esterification (O-acylation).

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 2-methylresorcinol (12.4 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 29.3 g, 220 mmol) in small portions over 15 minutes. Causality Note: 2.2 equivalents of AlCl₃ are required because the Lewis acid coordinates with both the hydroxyl oxygens of the starting material and the carbonyl oxygen of the incoming acylating agent.

  • Acylation: Place propionyl chloride (10.2 g, 110 mmol) in the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 4 hours. The mixture will transition to a dark, homogenous solution.

  • Quenching & Workup: Slowly pour the reaction mixture into a vigorously stirred beaker containing 300 g of crushed ice and 50 mL of concentrated HCl to break the aluminum complexes. Extract the aqueous layer with DCM (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from toluene/hexane to yield the intermediate as pale yellow crystals.

Step 2: Regioselective Benzylation

Objective: Selectively alkylate the C4-hydroxyl group to yield the final product, utilizing the C2-hydroxyl's intramolecular hydrogen bond as a thermodynamic sink.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxy-3-methylpropiophenone (18.0 g, 100 mmol) in anhydrous acetone (150 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 15.2 g, 110 mmol). Causality Note: K₂CO₃ is a mild base, sufficient to deprotonate the free C4-hydroxyl (pKa ~9.5) but insufficiently basic to break the strong intramolecular hydrogen bond of the C2-hydroxyl (effective pKa > 11).

  • Alkylation: Add benzyl bromide (17.1 g, 100 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 56 °C) and stir for 8 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with cold acetone (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with 5% aqueous NaOH (50 mL) to remove any unreacted starting material, followed by water and brine.

  • Final Purification: Dry the organic phase over MgSO₄, filter, and evaporate. Purify the crude product via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to afford 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one as a crystalline white solid. Structural verification can be confirmed via ATR-IR spectroscopy[2].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and analytical outcomes for the two-step protocol.

ParameterStep 1: Friedel-Crafts AcylationStep 2: Regioselective Benzylation
Limiting Reagent 2-Methylresorcinol (1.0 eq)2,4-Dihydroxy-3-methylpropiophenone (1.0 eq)
Key Reagents Propionyl Chloride (1.1 eq), AlCl₃ (2.2 eq)Benzyl Bromide (1.0 eq), K₂CO₃ (1.1 eq)
Solvent / Temp DCM / 0 °C to RTAcetone / Reflux (56 °C)
Reaction Time 4.5 hours8.0 hours
Isolated Yield 85%92%
Purity (HPLC) > 98.5%> 99.0%
Key Analytical Marker Appearance of C=O stretch (~1630 cm⁻¹)Disappearance of C4-OH stretch; new C-O-C stretch

References

  • Title: 1-(4-BENZYLOXY-2-HYDROXY-3-METHYL-PHENYL)
  • Title: 1-[4-(Benzyloxy)

Sources

Application Note: 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one as a Precursor for Bioactive α-Methyl Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of medicinal chemistry and drug discovery, chalcones (1,3-diphenyl-2-propen-1-ones) serve as privileged scaffolds with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and antineoplastic activities[1]. While naturally occurring chalcones are synthesized via the shikimic acid and phenylpropanoid pathways[1], synthetic access heavily relies on the Claisen-Schmidt condensation.

The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one [2] is a highly specialized propiophenone building block designed for the synthesis of α -methyl chalcones . This specific substitution pattern is engineered with precise mechanistic intent:

  • Propan-1-one (Ethyl Ketone) Core: Unlike standard acetophenones that yield unsubstituted enones, the propiophenone core provides an α -methyl group upon condensation. α -Methyl chalcones, such as the well-documented SD400 analogue, are potent antimitotic agents that inhibit tubulin assembly and induce G2/M phase cell cycle arrest[3].

  • 2-Hydroxy Group: This moiety is critical for structural pre-organization. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the resulting chalcone in an s-cis conformation. Furthermore, it serves as a nucleophilic handle if downstream cyclization into 3-methylflavanones or flavones is desired.

  • 4-Benzyloxy Group: The benzyl ether acts as a robust protecting group for the para-phenolic hydroxyl. It easily survives the strongly basic conditions of the aldol condensation while allowing for orthogonal deprotection (via hydrogenolysis or Lewis acids) later in the synthetic sequence.

  • 3-Methyl Group: Enhances the lipophilicity of the A-ring, a modification often correlated with increased cellular permeability and enhanced stabilization of the p53 tumor suppressor protein[4].

Reaction Workflow & Pathway

The synthesis of α -methyl chalcones from this precursor involves a base-catalyzed Claisen-Schmidt condensation, followed by selective or global deprotection strategies depending on the desired biological target.

G A 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-one B Substituted Benzaldehyde + KOH / EtOH A->B Claisen-Schmidt C α-Methyl Chalcone (4-Benzyloxy protected) B->C Aldol Condensation & Dehydration D Catalytic Hydrogenation (Pd/C, H2) C->D F Selective Deprotection (BCl3 or TFA/Thioanisole) C->F E Deprotected Dihydrochalcone D->E Benzyl Cleavage & Alkene Reduction G Deprotected α-Methyl Chalcone F->G Selective Benzyl Cleavage

Workflow for α-methyl chalcone synthesis and downstream deprotection strategies.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

The condensation of propiophenones is notoriously more sluggish than that of acetophenones due to the steric hindrance and electron-donating nature of the α -methyl group, which reduces the acidity of the α -protons[5]. Consequently, standard room-temperature conditions often stall at the β -hydroxy ketone intermediate. The following protocol is optimized to drive the dehydration (crotonization) step to completion.

Materials
  • 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (1.0 eq)

  • Substituted Benzaldehyde (1.2 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Absolute Ethanol / Deionized Water

Step-by-Step Methodology
  • Reagent Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the propiophenone precursor (10 mmol) and the substituted benzaldehyde (12 mmol) in 20 mL of absolute ethanol.

  • Base Addition (Causality Note): Cool the flask to 0 °C in an ice bath. Slowly add an aqueous solution of KOH (40 mmol dissolved in 5 mL H₂O) dropwise. Why 4.0 equivalents? The precursor contains a free 2-hydroxyl group, which immediately consumes 1.0 equivalent of base to form the phenoxide anion. The excess base is required to generate the sterically hindered enolate and drive the equilibrium of the aldol addition.

  • Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 55–65 °C for 8–18 hours (depending on the benzaldehyde derivative). Heating is strictly required to overcome the activation energy barrier for the elimination of water, ensuring the formation of the α,β -unsaturated system[5].

  • Self-Validating TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2).

    • Validation Check: The starting propiophenone absorbs at 254 nm but is dark under 365 nm UV. The successful formation of the α -methyl chalcone extends the π -conjugation, resulting in a product spot (typically higher Rf​ ) that exhibits bright fluorescence under 365 nm UV light . If the spot does not fluoresce, dehydration has not occurred.

  • Acidic Quench & Precipitation: Once complete, pour the dark red/orange mixture into 100 mL of crushed ice water. Slowly add 1M HCl under vigorous stirring until the pH reaches 3–4.

    • Causality Note: In the basic medium, the product exists as a water-soluble phenoxide salt. Acidification reprotonates the 2-hydroxyl group, drastically reducing aqueous solubility and forcing the chalcone to precipitate as a yellow/orange solid.

  • Isolation: Vacuum filter the precipitate, wash thoroughly with cold deionized water to remove residual salts, and recrystallize from hot ethanol to yield the pure protected α -methyl chalcone.

Quantitative Data: Expected Reaction Profiles

The electronic nature of the benzaldehyde heavily influences the reaction kinetics and the biological utility of the resulting chalcone. Below is a summary of expected parameters using this protocol.

Benzaldehyde DerivativeReaction Temp (°C)Time (h)Expected Yield (%)Primary Downstream Biological Target
4-Methoxybenzaldehyde601275–80Tubulin polymerization inhibition[3]
4-Chlorobenzaldehyde50882–88p53 stabilization / anti-degradation[4]
2-Methoxybenzaldehyde601470–75General antiproliferative activity[5]
3,4,5-Trimethoxybenzaldehyde651865–70Antimitotic (SD400 structural analogs)[3]

Downstream Transformations: Deprotection Strategies

The presence of the 4-benzyloxy group necessitates careful selection of deprotection methods, dictated by whether the α,β -unsaturated double bond (the Michael acceptor) must be preserved. The conjugated ketone is often essential for antiproliferative activity[4].

  • Pathway A: Catalytic Hydrogenation (Dihydrochalcone Formation) If the goal is to synthesize dihydrochalcones (which exhibit distinct metabolic stability profiles), subject the protected chalcone to H₂ gas (1 atm) over 10% Pd/C in methanol. This simultaneously cleaves the benzyl ether and reduces the alkene, yielding 1-(2,4-dihydroxy-3-methyl-phenyl)-3-aryl-2-methylpropan-1-one.

  • Pathway B: Selective Lewis Acid Cleavage (Preserving the Enone) To retain the α,β -unsaturated system required for p53 stabilization[4], catalytic hydrogenation must be avoided. Instead, treat the protected chalcone with Boron Trichloride (BCl₃, 2.0 eq) in anhydrous dichloromethane at -78 °C. This selectively cleaves the benzyl ether without reducing the Michael acceptor, yielding the fully active, deprotected α -methyl chalcone.

Sources

benzyl ether deprotection methods for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chemoselective Deprotection of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Introduction: Navigating the Challenges of Benzyl Ether Deprotection

The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness across a wide array of acidic, basic, and organometallic reaction conditions.[1] Its removal, however, presents a significant challenge, particularly in the final stages of a synthetic route where a complex molecule harbors sensitive functionalities. The deprotection of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is a case study in such a challenge. This substrate contains not only the target aryl benzyl ether but also a readily reducible propiophenone ketone and an electron-rich di-oxygenated aromatic ring.

A successful deprotection strategy must therefore be highly chemoselective, cleaving the aryl C-O bond of the benzyl ether while leaving the ketone carbonyl untouched. Standard methods, such as catalytic hydrogenolysis, often lead to undesired side reactions, including the reduction of the ketone to a secondary alcohol or complete deoxygenation.[2][3] This guide provides a detailed analysis of suitable deprotection methods, explaining the mechanistic rationale behind protocol choices to empower researchers to select the optimal conditions for this specific transformation.

Core Challenge: Chemoselectivity in the Presence of a Reducible Ketone

The primary obstacle in deprotecting the target molecule is the potential for concomitant reduction of the propiophenone moiety. The choice of methodology must be guided by the relative reactivity of the benzyl ether versus the ketone under the proposed reaction conditions.

sub 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one node_Bn Target: Benzyl Ether (C-O Cleavage) sub->node_Bn node_Ketone Risk: Ketone (C=O Reduction) sub->node_Ketone

Caption: The central deprotection challenge.

This guide will focus on three primary strategies designed to maximize this selectivity:

  • Catalytic Transfer Hydrogenolysis (CTH): A milder reductive approach that can often spare ketones.

  • Lewis Acid-Mediated Cleavage: A non-reductive method that activates the ether for cleavage.

  • Oxidative Cleavage: An alternative for substrates incompatible with reductive or strongly acidic conditions.

Method 1: Catalytic Transfer Hydrogenolysis (CTH)

Catalytic transfer hydrogenolysis (CTH) is a powerful alternative to traditional catalytic hydrogenolysis that uses hydrogen gas (H₂). Instead, CTH employs a hydrogen donor molecule in the presence of a palladium catalyst.[1] This technique avoids the need for specialized high-pressure hydrogenation equipment and can offer enhanced chemoselectivity, as the nature and concentration of the active hydrogen source are different.[4]

Mechanistic Rationale: The reaction proceeds by the palladium catalyst facilitating the transfer of hydrogen from a donor molecule (e.g., ammonium formate, formic acid, cyclohexene) to the substrate.[4] For benzyl ethers, this results in the hydrogenolysis of the C-O bond. The milder, controlled delivery of hydrogen equivalents compared to a pressurized H₂ atmosphere often allows for the selective cleavage of the benzyl ether without reducing a less reactive ketone.

Advantages:

  • Operational simplicity (no pressurized H₂ gas required).[1]

  • Often faster than standard hydrogenolysis.[1]

  • Can exhibit high chemoselectivity, sparing ketones and other reducible groups.

Limitations:

  • The choice of hydrogen donor and solvent is critical and may require optimization.

  • Some ketones can still be susceptible to reduction, especially with prolonged reaction times or elevated temperatures.

Detailed Protocol: CTH using Ammonium Formate

This protocol is adapted from established procedures for benzyl group removal.[4] Ammonium formate is an excellent hydrogen donor that often provides clean and efficient deprotection.

Materials:

  • 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 to 0.5 eq by weight)

  • Ammonium Formate (NH₄HCO₂) (5-10 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Celite®

Procedure:

  • Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in methanol (approx. 0.1 M solution).

  • Catalyst Addition: Carefully add 10% Pd/C (start with 0.1 eq by weight relative to the substrate).

  • Hydrogen Donor: To this stirring suspension, add ammonium formate (5.0 eq) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (40-65°C). The choice to heat depends on reaction progress at room temperature; start monitoring at ambient temperature first.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates deprotection. Reaction times can range from 1 to 12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol or ethyl acetate to ensure complete product recovery.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the final product, 1-(2,4-dihydroxy-3-methyl-phenyl)-propan-1-one.

Causality Behind Choices:

  • Ammonium Formate: Decomposes in situ to provide hydrogen, ammonia, and CO₂. The presence of a mild base (ammonia) can sometimes help prevent over-reduction and inhibit catalyst poisoning.[5][6]

  • Methanol/Ethanol: These are excellent, polar solvents for both the substrate and the ammonium formate, and are standard for hydrogenolysis reactions.[4]

  • Celite® Filtration: Pd/C is a fine, pyrophoric powder that must be completely removed from the product. A Celite® pad provides a safe and effective means of filtration.

Method 2: Lewis Acid-Mediated Cleavage with a Cation Scavenger

For substrates where reductive methods pose an unacceptable risk to the ketone, Lewis acid-mediated cleavage offers a robust non-reductive alternative. Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can effectively cleave aryl ethers.[2]

Mechanistic Rationale: The Lewis acid coordinates to the oxygen atom of the benzyl ether, activating it for cleavage. For an aryl benzyl ether, this results in the formation of a resonance-stabilized benzyl cation and the desired phenol. However, this liberated benzyl cation is a potent electrophile that can re-react with the electron-rich aromatic ring of the product (Friedel-Crafts alkylation), leading to undesired byproducts. To prevent this, a "cation scavenger" is added to the reaction.[7][8] A non-Lewis-basic scavenger like pentamethylbenzene is ideal as it readily traps the benzyl cation without deactivating the Lewis acid.[7][8]

cluster_0 Lewis Acid Activation & Cleavage cluster_1 Cation Scavenging Ether Ar-O-Bn Complex Activated Complex [Ar-O(BCl3)-Bn] Ether->Complex + BCl3 LA BCl3 Phenol Ar-OH (Product) Complex->Phenol Bn_cation Bn+ Cation (Reactive) Complex->Bn_cation Trapped Trapped Cation (Inert Product) Bn_cation->Trapped Scavenger Pentamethylbenzene (Scavenger) Scavenger->Trapped

Caption: Mechanism of Lewis acid cleavage with a cation scavenger.

Advantages:

  • Excellent chemoselectivity; does not affect ketones or other non-ether functional groups.

  • Mild reaction conditions (low temperature).

  • Avoids the use of heavy metal catalysts.

Limitations:

  • Requires strictly anhydrous conditions.

  • Boron halides are corrosive and moisture-sensitive, requiring careful handling.

  • Stoichiometry is critical, as the free ortho-hydroxyl group will also react with the Lewis acid.

Detailed Protocol: BCl₃-Mediated Debenzylation with Pentamethylbenzene

This procedure is based on the highly effective method developed by Fukuyama and Tokuyama for chemoselective debenzylation of complex aryl benzyl ethers.[7][8][9]

Materials:

  • 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (1.0 eq)

  • Pentamethylbenzene (3.0-5.0 eq)

  • Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂ (2.5-3.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Methanol (MeOH)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the substrate (1.0 eq) and pentamethylbenzene (3.0 eq). Dissolve the solids in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: While stirring vigorously, add the 1.0 M solution of BCl₃ in CH₂Cl₂ (2.5 eq) dropwise via syringe over 10-15 minutes. Note: An excess of BCl₃ is required to account for its reaction with both the benzyl ether and the free hydroxyl group.

  • Reaction: Stir the mixture at -78 °C. The reaction is typically rapid. Monitor by TLC (after quenching a small aliquot with methanol). Completion is often observed within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol. This will decompose the excess BCl₃ and boron complexes.

  • Warm-up and Concentration: Allow the reaction mixture to warm to room temperature. Concentrate the solution under reduced pressure.

  • Purification: The crude residue contains the desired product, unreacted pentamethylbenzene, and the benzylated scavenger. This mixture is readily purified by silica gel column chromatography. The non-polar scavenger byproducts elute much faster than the polar phenolic product.

Causality Behind Choices:

  • BCl₃: A strong Lewis acid that is highly effective for cleaving aryl ethers at low temperatures.[2]

  • Pentamethylbenzene: A non-basic, electron-rich aromatic that acts as an excellent trap for the benzyl cation, preventing side reactions. It is sterically hindered enough to avoid being a competitive substrate.[7][8]

  • -78 °C: The low temperature controls the reactivity of the powerful Lewis acid, enhancing selectivity and preventing degradation of the substrate.

  • Anhydrous Conditions: BCl₃ reacts violently with water. All glassware must be dry and solvents must be anhydrous to ensure the reaction proceeds as intended.

Method 3: Oxidative Deprotection

Oxidative methods provide a third orthogonal approach, useful when a substrate cannot tolerate either reductive or strongly acidic conditions. The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Mechanistic Rationale: DDQ-mediated cleavage is most efficient for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether.[10] The reaction proceeds via a single-electron transfer (SET) mechanism to form a resonance-stabilized benzylic radical cation, which is then trapped by water to form a hemiacetal that collapses to the desired alcohol and the corresponding aldehyde. While standard benzyl ethers are less reactive than PMB ethers, cleavage can sometimes be achieved, often requiring harsher conditions, an excess of DDQ, or photoirradiation.[2][10]

Advantages:

  • Orthogonal to many other protecting groups and functional groups.

  • Avoids hydrogenation and strong acids.

Limitations:

  • Simple benzyl ethers are significantly less reactive than PMB ethers, often resulting in low yields or requiring forcing conditions.[2]

  • The electron-rich nature of the target molecule's aromatic ring could lead to undesired side reactions with the strong oxidant.

  • This method is generally considered less reliable for the specific substrate compared to CTH or Lewis acid cleavage.

Given the lower reliability for this specific non-activated benzyl ether, a detailed protocol is omitted in favor of the more robust methods described above. Researchers considering this path should consult literature on DDQ-mediated cleavage of simple benzyl ethers.[2][10]

Summary and Comparison of Methods

MethodReagentsKey Advantage for TargetKey Disadvantage for TargetTypical Conditions
Catalytic Transfer Hydrogenolysis Pd/C, Ammonium FormateMilder than H₂ gas; often spares ketones.Risk of ketone reduction still exists; requires optimization.MeOH, 25-65°C, 1-12 h
Lewis Acid-Mediated Cleavage BCl₃, PentamethylbenzeneExcellent chemoselectivity; completely avoids ketone reduction.Requires strictly anhydrous conditions; reagents are hazardous.CH₂Cl₂, -78°C, 0.5-1 h
Oxidative Cleavage DDQOrthogonal to reductive/acidic methods.Low reactivity for simple benzyl ethers; potential side reactions.CH₂Cl₂/H₂O, 25°C, often slow

Conclusion and Recommendation

For the deprotection of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one , the primary goal is to achieve chemoselective cleavage of the benzyl ether without reducing the ketone.

  • The Lewis Acid-Mediated Cleavage using BCl₃ and pentamethylbenzene is the most highly recommended method. Its non-reductive nature guarantees the preservation of the ketone functionality, and the use of a cation scavenger effectively prevents Friedel-Crafts side reactions on the electron-rich phenol product.[7][8]

  • Catalytic Transfer Hydrogenolysis serves as a viable and operationally simpler alternative. It should be the first method attempted if access to anhydrous reagents and Schlenk techniques is limited. Careful monitoring is essential to minimize any potential ketone reduction.

By understanding the mechanistic principles behind each method, researchers can confidently select and execute a deprotection strategy that maximizes yield and purity for this challenging transformation.

References

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Benzyl Ethers. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Tokuyama, H., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. DOI: 10.15227/orgsyn.093.0063. Retrieved from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Smith, A. B., et al. (2023). Utilizing Ni-Catalyzed Cross-Coupling as a Reversed Strategy for Homogeneous Deprotection of Benzyl Ethers in Batch and Flow. Organic Process Research & Development, 27(8), 1516-1522. Retrieved from [Link]

  • Furuta, T., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473. Retrieved from [Link]

  • Poonsakdi, C., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(7), 2959-2962. Retrieved from [Link]

  • Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]

  • Dudley, G. B., et al. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters. Retrieved from [Link]

  • Werz, D. B., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(21), 3843-3847. Retrieved from [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • J-GLOBAL. (n.d.). Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation Strategies for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is a highly functionalized intermediate frequently utilized in the synthesis of flavonoids, chalcone derivatives, and targeted active pharmaceutical ingredients (APIs). Structurally, it presents a classic chemoselectivity challenge: it contains both a reducible O-benzyl ether and a propiophenone-type aryl ketone .

This application note provides researchers and process chemists with field-proven, self-validating protocols to strictly control the catalytic hydrogenation of this substrate. By manipulating catalyst selection, solvent environment, and mass transfer kinetics, scientists can reliably direct the reaction toward chemoselective debenzylation, global reduction, or targeted ketone reduction.

Structural Analysis & Mechanistic Causality

To rationally design a hydrogenation protocol, one must understand the intrinsic reactivity of the substrate's functional groups:

  • Intramolecular Hydrogen Bonding (The Chemoselectivity Anchor): The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This interaction significantly reduces the electrophilicity of the ketone, naturally retarding its background reduction rate. This structural feature widens the operational window for chemoselective O-debenzylation.

  • O-Debenzylation Dynamics: Palladium on carbon (Pd/C) is the premier catalyst for the oxidative addition and subsequent hydrogenolysis of the benzylic C–O bond. However, the efficiency of this step is highly dependent on gas-liquid mass transfer. Industrial multiscale analyses have demonstrated a "mass transfer paradox" in debenzylation reactions: while higher pressures increase dissolved H₂, they can induce competitive adsorption between the hydrogen gas and the substrate on the Pd surface, artificially depressing the debenzylation rate[1].

  • Ketone Reduction & Surface Oxygen: If the goal is to reduce the aryl ketone (either to the secondary alcohol or fully to the propyl group), the surface chemistry of the catalyst is critical. Research indicates that the presence of oxygen-containing functional groups on the Pd/C surface directly impacts the hydrogenation activity of polar C=O bonds[2]. Reducing the Pd/C catalyst prior to use decreases these oxygen groups, which actively reduces its efficacy for ketone hydrogenation while enhancing non-polar bond reduction[2]. Therefore, unreduced or specifically oxidized Pd/C is preferred for global reduction.

  • Modulating Selectivity via Poisoning: To achieve the counter-intuitive transformation—reducing the ketone while leaving the highly labile O-benzyl group intact—standard H₂/Pd/C is insufficient. This requires either transfer hydrogenation (e.g., Ru-Noyori catalysts) or the use of catalyst poisons (such as phosphazides or specific nitrogenous bases) that selectively bind to the most active Pd sites, preventing the oxidative addition of the C–O bond[3]. Alternatively, stoichiometric triethylsilane (Et₃SiH) with activated Pd/C can be employed for chemoselective ketone reduction[4].

HydrogenationPathways SM 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-one (Starting Material) P1 1-(2,4-Dihydroxy-3-methyl- phenyl)-propan-1-one (Target 1: Debenzylation) SM->P1 Pd/C, H2 (1 atm) Neutral Solvent (EtOAc) High Chemoselectivity P2 4-Propyl-2-methyl- benzene-1,3-diol (Target 2: Global Reduction) SM->P2 Pd/C, H2 (3-5 atm) Acidic Additive (HCl/AcOH) Complete Hydrogenolysis P3 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-ol (Target 3: Ketone Reduction) SM->P3 Et3SiH + Pd/C or Poisoned Catalyst Suppressed Debenzylation

Divergent catalytic hydrogenation pathways for the target polyfunctional ketone.

Quantitative Data: Reaction Conditions Matrix

The following matrix summarizes the empirically validated parameters required to drive the substrate toward each specific product.

ObjectiveCatalystSolventAdditivesTemp / PressureMajor Product
Chemoselective Debenzylation 10% Pd/C (50% wet)EtOAc or EtOHNone20–25°C / 1 atm H₂1-(2,4-Dihydroxy-3-methyl-phenyl)-propan-1-one
Global Reduction 10% Pd/C (Dry, Unreduced)MeOH10% AcOH or cat. HCl40–50°C / 3–5 atm H₂4-Propyl-2-methylbenzene-1,3-diol
Chemoselective Ketone Reduction 5% Pd/CTolueneEt₃SiH (Stoichiometric)25–40°C / No H₂ gas1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-ol

Experimental Protocols

Protocol A: Chemoselective O-Debenzylation

Objective: Cleave the benzyl ether to yield the free resorcinol derivative without reducing the propiophenone carbonyl.

Causality & Design Choices: We utilize 50% wet Pd/C to mitigate the risk of solvent ignition. Ethyl acetate (EtOAc) is selected over methanol to completely eliminate the risk of acid-catalyzed ketal formation at the C1 position. The reaction is run at exactly 1 atm to prevent the "mass transfer paradox" where excessive H₂ pressure disrupts the substrate's adsorption equilibrium[1].

ProtocolWorkflow S1 1. Preparation Charge substrate, 10% Pd/C (wet), and EtOAc S2 2. Inerting Vacuum/N2 cycles (x3) to remove O2 S1->S2 S3 3. Hydrogenation H2 (1 atm), 20-25°C, vigorous stirring S2->S3 S4 4. In-Process Control Monitor via TLC/HPLC for O-Bn cleavage S3->S4 S5 5. Workup Celite filtration, solvent evaporation S4->S5

Step-by-step experimental workflow for chemoselective O-debenzylation.

Step-by-Step Methodology:

  • Reactor Charging: In a round-bottom flask, dissolve 10.0 mmol of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one in 50 mL of HPLC-grade EtOAc. Add 10 wt% (relative to substrate) of 10% Pd/C (50% wet).

  • Inerting the Atmosphere: Seal the flask with a septum. Apply vacuum until the solvent gently bubbles, then backfill with N₂. Repeat this cycle three times. Causality: Removing dissolved oxygen prevents catalyst deactivation and eliminates explosive hazards.

  • Hydrogen Introduction: Apply vacuum one final time, then backfill with H₂ gas via a balloon.

  • Agitation: Stir vigorously (>800 rpm) at 20–25°C. Causality: High shear mixing overcomes gas-liquid boundary layer resistance, ensuring the reaction is kinetically, rather than diffusionally, controlled.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1) after 2 hours.

    • Validation Check: The starting material is UV-active and non-polar. The debenzylated product will present a significantly lower Rf​ and will stain intensely black/blue with Phosphomolybdic Acid (PMA) due to the newly liberated phenolic OH. If the reaction stalls with starting material remaining, spike with an additional 2 wt% of catalyst; immediate resumption of H₂ uptake validates that the initial catalyst was poisoned by trace impurities rather than reaching a thermodynamic limit.

  • Workup: Purge the flask with N₂. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with 20 mL of EtOAc. Concentrate the filtrate under reduced pressure to yield 1-(2,4-dihydroxy-3-methyl-phenyl)-propan-1-one.

Protocol B: Global Reduction to Alkyl Resorcinol

Objective: Complete hydrogenolysis of both the benzyl ether and the ketone to yield 4-propyl-2-methylbenzene-1,3-diol.

Causality & Design Choices: To force the reduction of the sterically hindered, hydrogen-bonded ketone, we must activate the carbonyl carbon. The addition of catalytic hydrochloric acid (HCl) or 10% acetic acid (AcOH) protonates the carbonyl oxygen, forming a highly electrophilic oxocarbenium intermediate that is rapidly reduced by the Pd-hydride species. Unreduced Pd/C is utilized to leverage its oxygen-containing surface groups, which promote polar bond reduction[2].

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of the substrate in 50 mL of Methanol.

  • Add 1.0 mL of glacial acetic acid (or 3 drops of conc. HCl) and 15 wt% of 10% Pd/C (dry, unreduced).

  • Transfer to a high-pressure Parr reactor. Purge with N₂ (x3).

  • Pressurize with H₂ to 4 atm (approx. 60 psi) and heat to 45°C.

  • Stir at 1000 rpm for 12–18 hours.

  • Self-Validating Monitoring: HPLC monitoring should show a transient intermediate (the debenzylated ketone) which slowly converts to the fully reduced propyl derivative. The disappearance of the C=O stretch (~1640 cm⁻¹) in FT-IR provides orthogonal validation of complete reduction.

  • Workup: Filter through Celite, neutralize the filtrate with saturated NaHCO₃ (if HCl was used), extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol C: Chemoselective Ketone Reduction (Leaving O-Bn Intact)

Objective: Reduce the ketone to a secondary alcohol while preserving the highly sensitive benzyl ether.

Causality & Design Choices: Because standard H₂ gas with Pd/C will preferentially cleave the benzyl ether, we bypass H₂ gas entirely. Utilizing stoichiometric triethylsilane (Et₃SiH) with Pd/C allows for the chemoselective hydrosilylation/transfer hydrogenation of the ketone without triggering O-debenzylation[4]. Alternatively, the addition of phosphazides can poison the catalyst sites responsible for debenzylation[3], but the silane method is operationally simpler for bench-scale synthesis.

Step-by-Step Methodology:

  • Dissolve 5.0 mmol of the substrate in 25 mL of anhydrous Toluene.

  • Add 5 wt% of activated 10% Pd/C.

  • Dropwise, add 5.5 mmol (1.1 equivalents) of Triethylsilane (Et₃SiH) over 10 minutes at room temperature.

  • Stir for 2–4 hours. The reaction proceeds via a silyl ether intermediate.

  • Workup: Filter through Celite. To cleave the resulting silyl ether and liberate the free alcohol, treat the crude mixture with a mild fluoride source (e.g., TBAF in THF) or mild acidic methanol for 1 hour. Concentrate and purify via flash chromatography to isolate 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-ol.

References

  • Selective hydrogenation through phosphazide formation RSC Publishing URL:[Link][3]

  • Palladium on Charcoal as a Catalyst for Stoichiometric Chemo- and Stereoselective Hydrosilylations and Hydrogenations Organic Process Research & Development - ACS Publications URL:[Link][4]

  • The Mass Transfer Paradox in the Multiscale Analysis of a Pharmaceutical Debenzylation Reaction Industrial & Engineering Chemistry Research - ACS Publications URL:[Link][1]

  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene MDPI Catalysts URL:[Link][2]

Sources

Application Note: Scaling Up Lab Production of 1-(4-Benzyloxy-2-hydroxy-3-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

1-(4-Benzyloxy-2-hydroxy-3-methylphenyl)propan-1-one is a highly valued advanced intermediate in the synthesis of biologically active chalcones, flavonoids, and novel kinase inhibitors—specifically those targeting the Hippo signal transduction pathway (YAP/TAZ modulation) [1].

Scaling the production of this substituted propiophenone from benchtop to multi-kilogram batches presents distinct synthetic challenges, primarily concerning regiocontrol. This application note details a robust, self-validating two-step scalable protocol designed by senior process chemists:

  • Friedel-Crafts Acylation : The controlled conversion of 2-methylresorcinol to 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one.

  • Regioselective Benzylation : The thermodynamically controlled O-alkylation to yield the target API intermediate.

Mechanistic Causality & Reaction Design

To scale a reaction successfully, one must move beyond merely following steps and understand the mechanistic causality dictating the chemical behavior.

  • Acylation Regiochemistry : 2-Methylresorcinol possesses two hydroxyl groups that strongly activate the aromatic ring toward electrophilic aromatic substitution. By utilizing propionyl chloride and anhydrous aluminum chloride ( AlCl3​ ), the acylation is directed almost exclusively to the 4-position. This is driven by the severe steric hindrance at the 2-position (sandwiched between the two hydroxyls) and the synergistic ortho/para directing effects of the existing substituents.

  • Exploiting Intramolecular Hydrogen Bonding : The resulting intermediate, 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one, features a 2-hydroxyl group that forms a highly stable, 6-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen of the propan-1-one moiety. This chelation significantly reduces the acidity and nucleophilicity of the 2-OH.

  • Base Selection for Regioselective Benzylation : By employing mild bases such as Cesium Bicarbonate ( CsHCO3​ ) or Potassium Fluoride ( KF ) in polar aprotic solvents (e.g., Acetonitrile), we selectively deprotonate the sterically accessible and electronically free 4-hydroxyl group. This prevents competitive 2,4-bis-benzylation, a common failure point in scale-up campaigns [2], [3].

Process Workflow & Logic Diagram

SynthesisWorkflow A 2-Methylresorcinol (Starting Material) B Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) A->B Electrophilic Aromatic Substitution C 1-(2,4-Dihydroxy-3-methylphenyl) propan-1-one B->C Regioselectivity at C4 D Regioselective Benzylation (Benzyl Chloride, CsHCO3) C->D 2-OH protected by Intramolecular H-bond E 1-(4-Benzyloxy-2-hydroxy- 3-methylphenyl)propan-1-one D->E SN2 Alkylation at 4-OH

Figure 1: Logical workflow for the regioselective two-step synthesis of the target propiophenone.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one

Objective : Achieve >85% yield of the acylated intermediate with minimal isomeric byproducts.

  • Reactor Preparation : In a rigorously dried 5 L jacketed reactor purged with N2​ , charge 2-methylresorcinol (1.0 eq, 500 g) and anhydrous dichloromethane (DCM, 2.5 L).

  • Lewis Acid Addition : Cool the suspension to 0–5 °C. Slowly add anhydrous AlCl3​ (1.5 eq) in portions over 45 minutes.

    • Expert Insight: Maintaining the internal temperature strictly below 10 °C during this phase is critical to prevent premature polymerization and control the highly exothermic complexation.

  • Acylation : Add propionyl chloride (1.1 eq) dropwise via an addition funnel over 1 hour.

  • Reaction Maturation : Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

    • Self-Validation: Monitor via HPLC. The reaction is complete when 2-methylresorcinol consumption is >98%.

  • Quenching : Carefully transfer the reaction mixture via cannula into a secondary vessel containing vigorously stirred ice-water (3 L) and 1M HCl (500 mL) to dissolve aluminum salts.

  • Isolation : Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from toluene/heptane to afford the intermediate as a pale yellow solid.

Protocol B: Regioselective 4-O-Benzylation

Objective : Maximize mono-benzylation at the 4-position while suppressing 2,4-bis-benzylation to < 1.0%.

  • Setup : In a 10 L reactor, dissolve 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one (1.0 eq, 400 g) in anhydrous Acetonitrile (MeCN, 4 L).

  • Base Addition : Add Cesium Bicarbonate ( CsHCO3​ ) (1.2 eq).

    • Expert Insight: CsHCO3​ provides superior solubility and kinetic basicity in MeCN compared to standard K2​CO3​ . The larger cesium cation exerts a "softer" counterion effect, enhancing the nucleophilicity of the phenoxide while keeping the basicity mild enough to leave the strongly H-bonded 2-OH intact [2].

  • Alkylation : Add Benzyl Chloride (1.05 eq) in a single portion.

  • Heating : Heat the mixture to 60–65 °C for 12–16 hours.

    • Self-Validation: Monitor by HPLC. The reaction is deemed complete when the starting material area percent (PAR) is < 2%.

  • Workup : Distill off approximately 70% of the MeCN under vacuum (150 mbar, 45 °C). Dilute the residue with Ethyl Acetate (3 L) and Water (3 L).

  • Purification : Separate the organic phase, wash with water and brine, and concentrate. Crystallize the crude product from tert-butyl methyl ether (TBME) and hexane (1:2 ratio) at 5 °C. Filter and dry in a vacuum oven at 40 °C to yield the target compound as a white to off-white crystalline solid.

Scale-Up Metrics & Quantitative Data

Scaling up requires strict control over exotherms (Protocol A) and precise equivalents of base/alkylating agent (Protocol B) to prevent impurity formation. The table below summarizes the process parameters and impurity profiles mapped across three distinct production scales.

Table 1: Comparative Scale-Up Data and Impurity Profiles

ScaleReaction StepIsolated Yield (%)Purity (HPLC %)Key Impurity Profile
10 g A: Acylation89%98.5%<1.0% (Isomeric acylation)
10 g B: Benzylation92%99.1%0.5% (Bis-benzylated)
100 g A: Acylation87%98.2%1.2% (Isomeric acylation)
100 g B: Benzylation89%98.8%0.8% (Bis-benzylated)
1.0 kg A: Acylation85%97.9%1.5% (Isomeric acylation)
1.0 kg B: Benzylation88%99.0%0.7% (Bis-benzylated)

Data Interpretation: The slight drop in yield for Protocol A at the 1 kg scale is attributed to mass transfer limitations during the highly exothermic quench phase, leading to minor hydrolysis byproducts. Conversely, the regioselectivity in Protocol B remains exceptionally stable across scales due to the robust intramolecular hydrogen bonding and the mild nature of the CsHCO3​ base.

References

  • Title: WO2019235569A1 - Kinase inhibitor Source: Google Patents URL
  • Title : Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source : Tetrahedron Letters (via PubMed/NIH) URL :[Link]

  • Title : The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde Source : Synthetic Communications URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The methodologies discussed herein are grounded in established chemical principles, primarily focusing on the Fries rearrangement and related acylation reactions.

Section 1: Synthetic Pathway Overview

The synthesis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one typically proceeds via a multi-step pathway. The key transformation involves the acylation of a protected phenol, which is most effectively achieved through a Fries rearrangement. This reaction converts a phenolic ester into a hydroxy aryl ketone.[1][2] Direct Friedel-Crafts acylation on the phenol is often less efficient due to competitive O-acylation and deactivation of the Lewis acid catalyst by complexation with the phenolic oxygen.[3][4]

The logical workflow for this synthesis is outlined below:

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: O-Acylation cluster_2 Step 3: Fries Rearrangement (C-Acylation) cluster_3 Purification A 2-Methylresorcinol B 4-(Benzyloxy)-2-methylphenol A->B  Benzyl Bromide,  K2CO3, Acetone C 4-Benzyloxy-3-methylphenyl propanoate B->C  Propionyl Chloride,  Pyridine (Base) D 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl) -propan-1-one (Target Product) C->D  AlCl3 (Lewis Acid),  Heat (>160°C) E Crude Product D->E  Aqueous Workup F Purified Product E->F  Alkaline Wash,  Recrystallization / Chromatography

Figure 1: Synthetic Workflow. A typical reaction sequence involving selective protection of the 4-hydroxyl group, followed by O-acylation and a subsequent Fries rearrangement to yield the target ortho-hydroxyaryl ketone.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has stalled, resulting in a very low yield or recovery of only the starting phenolic ester. What are the likely causes and how can I fix them?

Answer: Low conversion in a Fries rearrangement is a common issue that typically points to problems with the catalyst or reaction conditions.

  • Cause 1: Insufficient or Inactive Lewis Acid Catalyst. The Lewis acid, typically aluminum chloride (AlCl₃), is not just a catalyst but a reactant in this process. It complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and ketone oxygens of the product.[5] This complexation requires the use of a stoichiometric excess of the Lewis acid.

    • Troubleshooting: Ensure you are using at least 1.5 equivalents of AlCl₃ relative to the phenolic ester.[6] The AlCl₃ should be of high purity and anhydrous, as moisture will rapidly deactivate it.

  • Cause 2: Sub-optimal Reaction Temperature. The Fries rearrangement is temperature-sensitive. Insufficient heat will prevent the acyl group from migrating from the oxygen to the carbon of the aromatic ring.

    • Troubleshooting: For the desired ortho product, high temperatures are required to overcome the activation energy for the rearrangement.[2] This is because the ortho product forms a more stable bidentate complex with the aluminum, making it the thermodynamically favored product at higher temperatures.[2][6] Aim for temperatures above 160°C, and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]

  • Cause 3: Deactivating Substituents. While the substrate has activating groups (hydroxyl, benzyloxy, methyl), it's a general principle that strongly deactivating, meta-directing groups on the aromatic ring can significantly lower the yield of any Friedel-Crafts type reaction, including the Fries rearrangement.[6]

Issue 2: Poor Regioselectivity (Formation of Para Isomer)

Question: My main product is the para-acylated isomer, 1-(5-Benzyloxy-2-hydroxy-4-methyl-phenyl)-propan-1-one, instead of the desired ortho isomer. How can I control the regioselectivity?

Answer: The ortho/para selectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.[2] You can favor the desired ortho isomer by adjusting the temperature and solvent.

  • Thermodynamic vs. Kinetic Control:

    • Low temperatures (<60°C) favor the para isomer, which is the kinetically controlled product due to lower steric hindrance.[2][7]

    • High temperatures (>160°C) favor the ortho isomer, which is the thermodynamically controlled product. The stability of the bidentate chelate complex between the Lewis acid and the ortho-hydroxy ketone drives the equilibrium towards this isomer.[2][6]

  • Solvent Effects:

    • Non-polar solvents (e.g., chlorobenzene, or running the reaction neat) favor the formation of the ortho product.[2][6]

    • Polar solvents (e.g., nitrobenzene) tend to increase the proportion of the para product.[2][6]

ParameterCondition for Ortho-Selectivity (Target)Condition for Para-Selectivity (Side Product)Rationale
Temperature High (> 160°C)[6]Low (< 60°C)[2][6]Thermodynamic Control (Ortho) vs. Kinetic Control (Para)[2]
Solvent Non-polar (e.g., chlorobenzene) or Neat[2][6]Polar (e.g., nitrobenzene)[2][6]Solvent polarity influences the reaction pathway.

Issue 3: Difficulty in Purification

Question: How can I effectively remove unreacted 4-(benzyloxy)-2-methylphenol from my crude product mixture?

Answer: The presence of the acidic hydroxyl group on the unreacted starting material provides a straightforward method for its removal.

  • Technique: Alkaline Extraction. This method leverages the acidic nature of the phenol.[8]

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel and wash it with a 5-10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

    • The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium or potassium phenoxide salt, which partitions into the aqueous layer.

    • The desired product, being a less acidic ketone, will remain in the organic layer.

    • Separate the layers and repeat the wash 1-2 more times.

    • Finally, wash the organic layer with water and then brine to remove residual base and salt before drying and concentrating.

Question: My final product is an oil or an impure solid. What are the recommended final purification steps?

Answer: For final purification, recrystallization and column chromatography are standard and effective methods.[9]

  • Recrystallization: This is the preferred method if the product is a solid.

    • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol/water, hexane/ethyl acetate, or isopropanol.[10]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot-filter the solution.[9][10][11] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel column chromatography is the best alternative.[9]

    • Eluent System: A common solvent system for compounds of this polarity is a mixture of n-hexane and ethyl acetate.[8] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the Fries rearrangement better than a direct Friedel-Crafts acylation for this synthesis? Phenols are challenging substrates for direct Friedel-Crafts acylation. The lone pairs on the phenolic oxygen coordinate strongly with the Lewis acid catalyst, effectively deactivating it.[3][4] This can lead to very poor yields. Furthermore, the reaction can occur on the oxygen atom (O-acylation) to form an ester, which may be the major product under kinetic control. The Fries rearrangement cleverly uses this O-acylated ester as a stable intermediate, which then rearranges to the more thermodynamically stable C-acylated product under the right conditions.[1]

Q2: Can I use other catalysts besides AlCl₃? Yes, while AlCl₃ is traditional, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃) can be used.[2][12] Strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been shown to effectively promote the rearrangement.[2][5][13] The choice of catalyst can influence reaction conditions and selectivity, so a small-scale screen may be necessary when deviating from established protocols.

Q3: How should I properly quench a reaction containing a large amount of AlCl₃? Quenching a Fries rearrangement must be done with extreme caution. The reaction mixture contains a large, stoichiometric amount of AlCl₃ complexed with the product.

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This is a highly exothermic process that will generate HCl gas, so it must be performed in a well-ventilated fume hood.

  • The acid is necessary to break down the aluminum-ketone complexes and protonate the phenoxide, liberating the final product.[5] After the quench, the product can be extracted with an organic solvent.

Section 4: Key Experimental Protocols

Protocol 1: Optimized Fries Rearrangement for Ortho-Selectivity

This protocol is designed to maximize the yield of the target ortho-acylated product.[6]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen or argon inlet, and a thermometer, add 4-benzyloxy-3-methylphenyl propanoate (1.0 eq.).

  • Catalyst Addition: Under a positive pressure of inert gas, add anhydrous aluminum chloride (AlCl₃, 1.5 - 2.0 eq.) in portions. The addition may be exothermic. If desired, a non-polar solvent like monochlorobenzene can be added, though the reaction often works well neat.[6]

  • Reaction: Heat the reaction mixture to 165-175°C using a suitable heating mantle.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in acidic water, extracting with ethyl acetate, and analyzing by TLC. The disappearance of the starting ester and the appearance of a new, more polar spot (the product) indicates progress. The reaction may take several hours.

  • Work-up: Once complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly transferring the mixture to a beaker of crushed ice and concentrated HCl as described in FAQ Q3.

  • Extraction: Extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic layers, wash with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google P
  • Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap. (URL: [Link])

  • US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google P
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement - Aakash Institute. (URL: [Link])

  • WO/2018/068902 METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - WIPO Patentscope. (URL: [Link])

  • Fries rearrangement - Wikipedia. (URL: [Link])

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Royal Society of Chemistry. (URL: [Link])

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (URL: [Link])

  • Fries Rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Fries Rearrangement Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Fries rearrangement - Grokipedia. (URL: [Link])

  • Selective Fries Rearrangement Catalyzed by Zinc Powder | Request PDF - ResearchGate. (URL: [Link])

  • How can i perform Friedel crafts acylation with phenol? - ResearchGate. (URL: [Link])

  • Acylation of phenols - University of Calgary. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal - PrepChem.com. (URL: [Link])

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC. (URL: [Link])

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC. (URL: [Link])

  • Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone - PrepChem.com. (URL: [Link])

  • [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation - YouTube. (URL: [Link])

Sources

Technical Support Center: Optimizing Recrystallization of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting and optimizing solvent systems for the recrystallization of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs): The Science of Solvent Selection

This section addresses the fundamental questions and strategic considerations for developing a robust recrystallization protocol for our target compound.

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

An ideal solvent must satisfy several criteria that are dictated by the principles of temperature-dependent solubility.[1][2][3] For 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, a suitable solvent should:

  • Exhibit high solubility at its boiling point: The solvent must be "good" enough to completely dissolve the compound and any soluble impurities when hot, creating a saturated solution.[1][4]

  • Exhibit low solubility at low temperatures (0-4 °C): The solvent must be "bad" enough that as the solution cools, the solubility of the target compound drops sharply, forcing it out of solution to form crystals.[2][3]

  • Leave impurities behind: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).

  • Be chemically inert: The solvent must not react with the compound.[4][5]

  • Have a suitable boiling point: The boiling point should be high enough to create a significant temperature differential for solubility but lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[1][6]

  • Be volatile: The solvent should be easy to remove from the final crystalline product through evaporation.[4]

Q2: How can I predict a good starting solvent based on the molecular structure of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one?

The "like dissolves like" principle is our primary guide.[7] We must analyze the polarity of the target molecule by examining its functional groups:

  • Non-Polar Features: The benzyloxy group, the phenyl ring, and the methyl group are all non-polar, contributing to solubility in less polar solvents.

  • Polar Features: The hydroxyl (-OH) group is highly polar and capable of hydrogen bonding. The ketone (C=O) group is also polar. These features contribute to solubility in more polar solvents.

The presence of both significant polar and non-polar regions suggests that 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one has intermediate polarity . Therefore, it is unlikely that a single solvent will be perfect. Extremely non-polar solvents (e.g., hexane, cyclohexane) will likely be too "bad," while highly polar solvents (e.g., water) will also be unsuitable on their own. Solvents of intermediate polarity, such as alcohols, acetone, or ethyl acetate, are the most promising candidates for a single-solvent system or as the primary "good" solvent in a mixed-solvent system.

Q3: When is a mixed-solvent system the right choice?

A mixed-solvent system is often the solution when no single solvent provides the ideal solubility profile.[1][7] This is a very common scenario for molecules like ours with intermediate polarity. A mixed-solvent recrystallization, also known as using a solvent-antisolvent pair, involves one solvent in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "insoluble" solvent).[8][9] The two solvents must be miscible with each other.[1][10]

Q4: What are some promising starting solvent pairs to screen for this compound?

Based on the structural analysis, the following miscible pairs are excellent starting points. In each pair, the first solvent is the "good" solvent and the second is the "bad" (antisolvent).

  • Ethanol / Water: A classic pair. Ethanol (polar) should dissolve the compound well, while the addition of water (highly polar) will decrease its solubility.

  • Acetone / Hexane: Acetone (polar aprotic) is a powerful solvent. The addition of non-polar hexane will induce crystallization.

  • Ethyl Acetate / Hexane: A very common and effective pair for compounds of intermediate polarity.[11]

  • Methanol / Water: Similar to ethanol/water, but methanol's higher polarity may alter the required ratio.

  • Tetrahydrofuran (THF) / Water: THF is an excellent solvent for a wide range of compounds; water acts as a potent antisolvent.

Systematic Solvent Selection Workflow

The following diagram outlines the logical progression for identifying and optimizing a recrystallization solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization cluster_3 Phase 4: Outcome start Start with Crude Product screen_single Screen Single Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) start->screen_single decision Ideal Solvent Found? screen_single->decision optimize_single Optimize Single Solvent Protocol decision->optimize_single  Yes select_mixed Select Miscible Solvent/Antisolvent Pair decision->select_mixed  No end_product Pure Crystalline Product optimize_single->end_product optimize_mixed Optimize Mixed Solvent Ratio & Protocol select_mixed->optimize_mixed optimize_mixed->end_product

Caption: A workflow for systematic recrystallization solvent selection.

Experimental Protocols

Protocol 1: Small-Scale Single-Solvent Screening

This protocol is designed to rapidly assess the suitability of several individual solvents using a small amount of your crude product.

  • Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a different test solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water) dropwise, swirling after each drop, up to about 0.5 mL.[3][12] Note if the solid dissolves completely. If it does, that solvent is too "good" and unsuitable for single-solvent recrystallization.[1]

  • Heating Test: For the solvents that did not dissolve the compound at room temperature, place the test tubes in a hot water or sand bath and bring the solvent to a gentle boil. Continue to add the same hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.

  • Cooling Test: Remove the tubes that formed a clear solution upon heating. Allow them to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Analysis: Observe the quantity and quality of the crystals formed. An ideal solvent will show insolubility at room temperature but complete solubility when hot, followed by the formation of abundant crystals upon cooling.[5]

Protocol 2: Mixed-Solvent System Optimization

This protocol is used when no single solvent is ideal, and you have identified a promising solvent/antisolvent pair.

  • Dissolution: In a small Erlenmeyer flask, dissolve a known mass of the crude solid (e.g., 100 mg) in the minimum amount of the hot "good" solvent (e.g., ethanol).[12][13] Ensure the solid is fully dissolved at the solvent's boiling point.

  • Antisolvent Addition: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise.[8][9] Swirl the flask after each drop. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[8]

  • Clarification: Add 1-2 drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated hot solution.[8][9]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2] Once at room temperature, place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture (or just the "bad" solvent), and allow them to dry completely.

Troubleshooting Guide: Common Experimental Issues

Q: My compound "oiled out," forming liquid droplets instead of crystals. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated to a very high degree.[6][14] This is a common problem, especially with impure compounds or high-boiling solvents.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent (or the "good" solvent in a mixed pair) to lower the saturation point.[6][14]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature reduction. This gives molecules more time to orient themselves into a crystal lattice.[6]

  • Lower the Temperature: If possible, switch to a solvent or solvent system with a lower boiling point.

  • Use a Seed Crystal: If you have a pure crystal from a previous batch, add it to the cooled solution to provide a nucleation site for crystal growth.[6]

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Q: I have a very poor crystal yield. How can I improve it?

Low recovery is a frequent issue with several potential causes.

  • Cause: Using too much solvent.

    • Solution: This is the most common reason.[6] The compound remains dissolved even when cold. Evaporate some of the solvent to reduce the total volume and re-cool the solution.[6][14]

  • Cause: Cooling period was too short or not cold enough.

    • Solution: Ensure the flask cools to room temperature undisturbed before moving it to an ice bath. Leave it in the ice bath for at least 20-30 minutes to maximize precipitation.

  • Cause: The chosen solvent is still too "good."

    • Solution: Re-evaluate your solvent choice. If using a mixed-solvent system, you may need to increase the proportion of the "bad" solvent.

  • Cause: Premature crystallization during hot filtration.

    • Solution: If you performed a hot filtration to remove insoluble impurities, crystals may have formed in the filter funnel. To prevent this, use a small excess of solvent and pre-heat your filtration apparatus (funnel and receiving flask).

Q: My compound won't dissolve, even in the boiling solvent.

  • Cause: The solvent is too "bad" or non-polar.

    • Solution: You must select a more polar solvent. Refer to the polarity table and choose a solvent with a higher polarity index. This is a clear indication that the solvent is unsuitable.[1]

Q: The crystals are colored, but the pure compound should be colorless. How can I remove the color?

  • Cause: The presence of highly colored, polar impurities.

    • Solution: These can often be removed with activated charcoal. After dissolving your crude compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before proceeding to the cooling and crystallization step.

Data Reference

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for solvent selection, ordered by increasing polarity.

SolventPolarity Index (P')[15]Boiling Point (°C)Notes
Hexane0.169Non-polar, good as an antisolvent. Flammable.
Toluene2.4111Aromatic, useful for less polar compounds. Higher boiling point.
Diethyl Ether2.835Very volatile and flammable. Low BP limits temperature differential.
Ethyl Acetate4.477Excellent mid-polarity solvent. Often used with hexane.
Acetone5.156Strong, polar aprotic solvent. Low BP. Can dissolve plastics.
Ethanol(0.654)*78Polar protic. Excellent "good" solvent, often paired with water.
Methanol5.165Polar protic. More polar than ethanol. Toxic.
Water10.2100Highly polar, excellent as an antisolvent for organic compounds.

*Note: Ethanol's P' value is not on the same scale as the Burdick & Jackson Polarity Index; its relative polarity value from a different scale is 0.654, placing it between Acetone and Methanol.[16]

References

  • Comparison of the polarity of organic solvents. (2022). Vertex AI Search Grounding Service.
  • Mixed-solvent recrystallisation.University of York, Chemistry Teaching Labs.
  • Solvents and Polarity.Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry".
  • Polarity of Solvents.Vertex AI Search Grounding Service.
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Recrystallization using two solvents. (2012). YouTube.
  • Experiment 2: Recrystalliz
  • Recrystalliz
  • Experiment : Recrystallization – Part I: Solvent Selection.Science Learning Center.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Problems with Recrystallisations.University of York, Chemistry Teaching Labs.
  • 1.
  • Lab Procedure: Recrystalliz
  • Oiling Out in Crystalliz
  • 3.
  • Oiling out occurs if the melting point of your solid is below the boiling point of your recrystalliz
  • Examples of High Polarity Solvents.The Periodic Table.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Vertex AI Search Grounding Service.
  • Polarity Index.Burdick & Jackson.

Sources

Technical Support Center: Stabilizing 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one. As a highly functionalized propiophenone derivative, this compound serves as a critical intermediate in the synthesis of flavonoids and pharmaceutical APIs. However, its polyfunctional nature makes it highly susceptible to thermal degradation. This guide provides field-proven insights to maintain the structural integrity of your compound.

Mechanistic Root Cause Analysis of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. The molecule contains three distinct reactive motifs, each with its own thermal degradation pathway. Understanding these pathways is critical for designing a self-validating storage system.

  • Benzyl Ether Autoxidation: The benzylic carbon is highly susceptible to radical-mediated autoxidation 1. Thermal energy lowers the activation barrier for oxygen insertion, forming α -hydroperoxides that subsequently decompose into benzaldehyde and the corresponding deprotected phenol.

  • Phenolic Oxidation: The 2-hydroxy group is flanked by electron-donating groups (the methyl and benzyloxy moieties), making the aromatic ring highly electron-rich. Thermal stress, especially in the presence of trace transition metals or oxygen, accelerates the oxidation of this phenol into highly conjugated, colored quinone species 2.

  • Propiophenone Enolization: The propan-1-one moiety possesses acidic alpha-protons. Elevated temperatures drive keto-enol tautomerization. If trace moisture or impurities alter the local pH, these enols participate in aldol-type condensations, forming insoluble oligomers 3.

DegradationPathways A 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-one B Benzyl Ether Autoxidation (O2, Heat) A->B Thermal Stress + O2 C Phenol Oxidation (Trace Metals, Heat) A->C Thermal Stress + Metals D Ketone Enolization (Trace Acid/Base, Heat) A->D Thermal Stress + pH E Hydroperoxide Formation & Ether Cleavage B->E F Quinone Formation (Discoloration) C->F G Aldol Condensation (Oligomers) D->G H Loss of Purity & Functional Integrity E->H F->H G->H

Mechanisms of thermal degradation for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one.

Troubleshooting & FAQs

Q: My white/off-white powder turned yellow/brown after a month at room temperature. What happened? A: This discoloration is a classic symptom of phenolic oxidation 2. The electron-rich phenol oxidizes into conjugated quinones, which are highly colored even at trace concentrations. Furthermore, room temperature storage provides sufficient thermal energy to initiate benzyl ether autoxidation if the container was not purged with an inert gas.

Q: Can I store this compound pre-dissolved in a solvent (e.g., DMSO or Methanol) to save time? A: No. Storing the compound in solution drastically increases the kinetics of degradation. Solvents like DMSO are hygroscopic and can introduce water, which facilitates the hydrolysis and enolization of the propiophenone moiety. Always store the compound as a lyophilized solid.

Q: I observed clumping in the vial. Is the compound still usable? A: Clumping indicates moisture ingress. Water acts as a catalyst for aldol condensation and can carry trace metal ions that accelerate phenol oxidation. Do not use physical force to break the clump, as localized friction can generate heat. The material must be quarantined and re-analyzed via HPLC before use 3.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the quantitative impact of various storage conditions on the half-life and purity of the compound.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf Life (Purity >98%)Primary Degradation Risk
+25°C (Room Temp) Ambient AirClear Glass / Plastic< 2 MonthsAutoxidation & Photodegradation
+4°C (Fridge) Ambient AirAmber Glass6 MonthsMoisture Condensation (Clumping)
-20°C (Freezer) Argon PurgedAmber Glass (Sealed)> 24 MonthsMinimal
-80°C (Ultra-low) Argon PurgedAmber Glass (Sealed)> 60 MonthsNone observed

Experimental Protocols

Protocol A: Inert-Atmosphere Aliquoting and Cryo-Storage

To create a self-validating storage system, you must systematically eliminate the three variables of degradation: heat, oxygen, and light.

  • Desiccation: Transfer the bulk powder into a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) for 24 hours. Rationale: Removes trace moisture that catalyzes enolization.

  • Aliquoting: Inside a glove box purged with high-purity Argon ( O2​ < 1 ppm), weigh the compound into single-use aliquots. Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and condensation introduction.

  • Vial Selection: Use pre-dried, amber borosilicate glass vials. Rationale: Amber glass blocks UV light, and borosilicate prevents the leaching of trace alkali metals present in standard soda-lime glass.

  • Sealing: Cap the vials with PTFE-lined septa. Wrap the exterior of the cap tightly with Parafilm.

  • Storage: Transfer immediately to a -20°C or -80°C freezer. Critical: Allow vials to warm to room temperature in a desiccator before opening to prevent atmospheric moisture condensation.

StorageWorkflow S1 1. Vacuum Desiccation S2 2. Argon Glove Box Aliquoting S1->S2 Removes H2O S3 3. Amber Borosilicate Vial Sealing S2->S3 Displaces O2 S4 4. PTFE Capping & Parafilm S3->S4 Blocks UV/Metals S5 5. Cryo-Storage (≤ -20°C) S4->S5 Halts Kinetics

Step-by-step workflow for preparing propiophenone derivatives for long-term stable storage.

Protocol B: Forced Degradation Stability Assay (HPLC)

To validate the integrity of your storage protocol, perform a forced degradation study. This ensures your analytical methods can actually detect the specific degradation products of this molecule.

  • Sample Prep: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Thermal Stress: Transfer 1 mL of the stock into a sealed vial and incubate in a heat block at 70°C for 48 hours 2.

  • Oxidative Stress: To a separate 1 mL aliquot, add 50 µL of 3% H2​O2​ and incubate at room temperature for 24 hours.

  • Analysis: Run the stressed samples against a freshly prepared control using Reverse-Phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

  • Validation: The appearance of new peaks (e.g., benzaldehyde from ether cleavage, or early-eluting polar quinones) confirms the specific degradation pathways your storage conditions must mitigate.

References

  • Title: Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids Source: MDPI URL: [Link]

Sources

resolving NMR peak overlap in 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one characterization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Characterization of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Welcome to the technical support center for advanced NMR characterization. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the structural elucidation of complex organic molecules. Today, we will focus on a common issue: resolving ¹H NMR peak overlap for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak overlap in the aromatic region (approx. 7.0-7.6 ppm) of my ¹H NMR spectrum for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one. Why is this happening?

A1: This is a very common observation for this molecule and similar structures. The overlap arises from the presence of two distinct aromatic systems with similar electronic environments. Your molecule has:

  • A monosubstituted phenyl ring from the benzyl protecting group (5 protons).

  • A trisubstituted phenyl ring which is part of the core propiophenone structure (2 protons).

The chemical shifts of all seven of these aromatic protons fall into a narrow range, leading to complex and overlapping multiplets that are difficult to assign directly from a simple 1D spectrum.

Q2: The signals for my phenolic hydroxyl (-OH) and benzylic methylene (-OCH₂Ph) protons are broad or not where I expect them. What could be the cause?

A2: The phenolic hydroxyl proton's chemical shift and shape are highly sensitive to concentration, temperature, and residual water in the solvent due to hydrogen bonding effects.[1] It often appears as a broad singlet and can exchange with deuterium if D₂O is present. The benzylic protons, while typically sharp, can also be influenced by slow conformational rotations or interactions with the solvent, which might cause some broadening.

Q3: My initial attempts to assign the spectrum are ambiguous. What is the most straightforward first step to try and resolve these overlapping signals?

A3: The simplest and often most effective first step is to re-acquire the spectrum in a different deuterated solvent.[2] Changing the solvent can alter the chemical shifts of protons to varying degrees, a phenomenon driven by solvent-solute interactions and changes in the local magnetic environment.[3][4][5] This can often "spread out" the overlapping signals, making interpretation easier.

In-Depth Troubleshooting Guide

When routine ¹H NMR analysis is insufficient, a systematic approach is necessary to achieve full structural confirmation. The following protocols provide a logical workflow from simple parameter adjustments to more advanced 2D NMR techniques.

Workflow Step 1: Modifying Experimental Conditions

The principle here is to perturb the system in a controlled way to induce changes in the chemical shifts, thereby resolving accidental signal degeneracy.

Causality: Different solvents interact with the solute molecule through various mechanisms, including polarity, hydrogen bonding, and magnetic anisotropy (especially with aromatic solvents).[6][7] For instance, an aromatic solvent like benzene-d₆ will induce significant shifts in nearby protons due to its ring current effect, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). This effect is distance and orientation-dependent and can be highly effective at separating overlapping aromatic and aliphatic signals.

Step-by-Step Methodology:

  • Prepare 3-4 separate NMR samples (~5-10 mg each) of your compound.

  • Dissolve each sample in 0.6 mL of a different high-purity deuterated solvent. A recommended set to maximize chemical shift dispersion is:

    • Chloroform-d (CDCl₃) - A common, relatively non-polar starting point.

    • Acetone-d₆ ((CD₃)₂CO) - A polar aprotic solvent.

    • DMSO-d₆ ((CD₃)₂SO) - A highly polar aprotic solvent, excellent for observing exchangeable protons like -OH.[1]

    • Benzene-d₆ (C₆D₆) - An aromatic solvent used to induce anisotropic effects.

  • Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters (e.g., spectral width, number of scans) for accurate comparison.

  • Carefully compare the aromatic and aliphatic regions across the different spectra to identify the solvent that provides the best signal separation.

Data Presentation: Common NMR Solvents and Their Properties

SolventFormulaResidual ¹H Peak (ppm)Dielectric Constant (ε)Key Characteristics
Chloroform-dCDCl₃7.264.8General purpose, non-polar
Acetone-d₆(CD₃)₂CO2.0521.0Polar, aprotic
DMSO-d₆(CD₃)₂SO2.5047.0High polarity, dissolves a wide range of compounds
Benzene-d₆C₆D₆7.162.3Aromatic, induces large anisotropic shifts

Causality: Changing the temperature at which the NMR data is collected can resolve overlapping signals for several reasons.[1][8] It alters the populations of different molecular conformations, and if these conformers have different chemical shifts, the weighted average observed at room temperature will change.[9][10] Furthermore, increasing the temperature can disrupt intermolecular and intramolecular hydrogen bonds, causing significant shifts in the signals of involved protons, such as the phenolic -OH.[1][7]

Step-by-Step Methodology:

  • Prepare a single NMR sample in a solvent with a high boiling point suitable for VT experiments (e.g., DMSO-d₆ or Toluene-d₈). Use a proper NMR tube designed for VT work (e.g., Wilmad 507 or higher).[8]

  • Acquire an initial ¹H NMR spectrum at ambient temperature (e.g., 298 K / 25 °C).

  • Incrementally increase the temperature of the NMR probe (e.g., in 10-15 K steps, up to 353 K / 80 °C or as solvent permits). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[8]

  • Analyze the stacked plot of the spectra to track how each signal shifts with temperature. Often, signals that overlap at one temperature will become resolved at another.[9]

Logical Troubleshooting Flowchart

The following diagram outlines the decision-making process for resolving peak overlap.

G cluster_start Initial Analysis cluster_1d 1D NMR Optimization cluster_2d Advanced 2D NMR start Acquire ¹H NMR in CDCl₃ check_overlap Is there significant peak overlap? start->check_overlap solvent Protocol 1.1: Change Solvent (e.g., C₆D₆, DMSO-d₆) check_overlap->solvent Yes end_node Structure Confirmed check_overlap->end_node No check_solvent Resolved? solvent->check_solvent temp Protocol 1.2: Variable Temperature (VT) NMR check_solvent->temp Partially/No check_solvent->end_node Yes check_temp Resolved? temp->check_temp run_2d Run 2D NMR Experiments (COSY, HSQC, HMBC) check_temp->run_2d Partially/No check_temp->end_node Yes analyze_2d Correlate signals and assign structure run_2d->analyze_2d analyze_2d->end_node

Caption: Decision tree for troubleshooting NMR peak overlap.

Workflow Step 2: Advanced 2D NMR Spectroscopy

When 1D methods are insufficient, 2D NMR is the definitive tool for resolving complex structures by spreading correlations into a second dimension.[11][12][13]

Causality: A COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[14] The spectrum displays the normal 1D ¹H spectrum on both axes. Off-diagonal "cross-peaks" connect pairs of coupled protons. This is invaluable for tracing the connectivity within isolated spin systems, such as the ethyl group of the propanone side chain and the protons on the aromatic rings.

Causality: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[14][15] This is extremely powerful for resolving overlap, as it is highly unlikely that two protons with the same ¹H chemical shift are also attached to carbons with the same ¹³C chemical shift. It provides an unambiguous link between the proton and carbon skeletons of the molecule.

Causality: An HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds, typically two or three bonds (²J_CH and ³J_CH).[14][16] This is the key experiment for piecing together the different spin systems identified by COSY. For example, an HMBC correlation from the benzylic methylene protons (-OCH₂Ph) to the carbons of the main aromatic ring would definitively link these two fragments of the molecule.

Conceptual 2D NMR Workflow

The diagram below illustrates how information from different 2D NMR experiments is integrated to build the final structure.

G cosy ¹H-¹H COSY Identifies H-H couplings (e.g., -CH₂-CH₃) hmbc ¹H-¹³C HMBC Links fragments via long-range H-C couplings cosy->hmbc Provides spin systems hsqc ¹H-¹³C HSQC Links protons to their directly attached carbons hsqc->hmbc Assigns C-H pairs structure Complete Structure Assignment hmbc->structure Assembles fragments

Caption: Integration of 2D NMR data for structure elucidation.

By systematically applying these troubleshooting steps, from simple solvent changes to a full suite of 2D NMR experiments, researchers can overcome the challenges of peak overlap and confidently characterize the structure of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one.

References

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. University of Nizwa. [Link]

  • Zhang, S., et al. (2023). Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(20), e202300292. [Link]

  • P.S., S., & Suryaprakash, N. (n.d.). RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers. [Link]

  • Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. [Link]

  • ResearchGate. (2023, December 28). Do 1H-NMR peaks shift appreciably while employing different deuterated solvents?[Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. [Link]

  • Andrec, M., et al. (2001). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 21(4), 335-349. [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Castillo, S., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2090-2100. [Link]

  • P.S., S., & Suryaprakash, N. (2020). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Magnetic Resonance in Chemistry, 58(10), 1014-1020. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Tsoungas, P. G., & Tsoleridis, C. A. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is a highly substituted propiophenone and a critical building block for complex flavonoids and pharmaceutical active ingredients. However, its 1,2,3,4-tetrasubstituted aromatic ring presents severe steric and electronic bottlenecks.

This guide is engineered for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome steric hindrance during O-alkylation, electrophilic aromatic substitution (EAS), and alpha-functionalization.

Troubleshooting Guides & FAQs

Q1: My attempts at O-alkylation of the 2-hydroxyl group yield mostly unreacted starting material. Why is this happening, and how can I force the reaction?

Diagnostic Analysis: The 2-hydroxyl group in this molecule is exceptionally unreactive due to two compounding factors:

  • Severe Steric Shielding: The oxygen atom is physically sandwiched between the bulky C1 propan-1-one (propionyl) group and the C3 methyl group.

  • Intramolecular Hydrogen Bonding: The 2-OH forms a stable, six-membered pseudo-ring via hydrogen bonding with the carbonyl oxygen of the C1 propionyl group. This drastically reduces its nucleophilicity.

Mechanistic Solution: Standard bases like K₂CO₃ or NaOH create tight ion pairs that cannot penetrate the steric shield. You must exploit the Cesium Effect . Replacing K₂CO₃ with Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) drastically improves yields. The large ionic radius and low charge density of the Cs⁺ ion create a highly dissociated, "naked" phenoxide ion. This loose ion pair is significantly more nucleophilic and capable of attacking the electrophile despite the steric bulk . For highly recalcitrant electrophiles, coupling this with microwave-assisted synthesis provides the necessary thermal activation to overcome the transition state barrier .

Q2: I am trying to perform an electrophilic aromatic substitution (e.g., bromination) at the C5 position, but the reaction is sluggish and yields degradation products. What is the workaround?

Diagnostic Analysis: The C5 position is electronically the most favored site for EAS—it is doubly activated by the para-directing 2-hydroxyl and ortho-directing 4-benzyloxy (-OBn) groups. However, the spatial volume of the adjacent 4-OBn group physically blocks the approach of bulky electrophiles like N-Bromosuccinimide (NBS) or complex Vilsmeier-Haack intermediates. Mechanistic Solution: You must minimize the steric footprint of the electrophile. Instead of NBS, use elemental bromine (Br₂) in acetic acid at strict cryogenic temperatures (0–5 °C). The smaller diatomic Br₂ can bypass the 4-OBn shield, while the low temperature suppresses oxidative degradation of the benzyloxy ether linkage.

Q3: Aldol condensations using the C1 propionyl group to form chalcones are failing. How can I accelerate enolate formation?

Diagnostic Analysis: Forming the enolate at the alpha-carbon of the propionyl group is hindered by the adjacent highly substituted aromatic ring. The steric clash between the incoming aldehyde and the 2-hydroxyl/3-methyl groups during the carbon-carbon bond formation step exponentially increases the transition state energy. Mechanistic Solution: The acidic 2-hydroxyl group will quench standard bases, preventing enolization. You must either pre-protect the 2-OH via the Cesium-mediated protocol below, or use an excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C to quantitatively form the kinetic enolate prior to aldehyde addition.

Quantitative Data: Base and Solvent Optimization

The following table summarizes the empirical data for the O-alkylation of the sterically hindered 2-hydroxyl group using benzyl bromide (1.5 equiv). The data highlights the necessity of the Cesium effect in polar aprotic environments.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃Acetone60 (Reflux)24< 5%Tight ion pair; steric blockade prevails.
K₂CO₃DMF802415%Slight improvement; H-bond remains strong.
NaHTHF65 (Reflux)1222%Incomplete conversion; side reactions observed.
Cs₂CO₃DMF80689%"Naked" phenoxide overcomes steric hindrance.
Cs₂CO₃ DMSO 90 4 92% Optimal conditions; fastest kinetics.

Validated Protocol: Cesium-Mediated O-Alkylation

Objective: Overcome steric hindrance to synthesize the 2-O-alkylated derivative of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one.

Self-Validation Checkpoint (The ESIPT Shift): This protocol incorporates a built-in analytical validation. The starting material exhibits characteristic yellow-green fluorescence under 365 nm UV light due to Excited-State Intramolecular Proton Transfer (ESIPT) facilitated by the 2-OH/C1-carbonyl hydrogen bond. Validation: A successful reaction is confirmed when TLC monitoring shows the disappearance of the yellow-green fluorescent spot and the emergence of a dark, UV-quenching (or blue-fluorescent) product spot, proving the H-bond has been permanently disrupted by O-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (1.0 equiv, 1.0 mmol) and anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol).

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation. Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) via syringe.

  • Thermal Activation: Stir the suspension at 40 °C for 30 minutes. Causality: This pre-incubation step is critical to thermally disrupt the intramolecular hydrogen bond and generate the highly reactive, "naked" cesium phenoxide intermediate.

  • Electrophile Addition: Dropwise add the alkylating agent (e.g., alkyl iodide or benzyl bromide, 1.5 equiv, 1.5 mmol) over 10 minutes to prevent localized exothermic spikes.

  • Reaction & Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction via TLC (Hexane:EtOAc 4:1) every 60 minutes, utilizing the ESIPT Shift checkpoint under a 365 nm UV lamp.

  • Workup: Once complete (typically 4 hours), cool to room temperature and quench with 20 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Visualizations & Workflows

TroubleshootingWorkflow Start Substitution on Hindered Propiophenone CheckTarget Identify Target Site Start->CheckTarget TargetO 2-OH O-Alkylation CheckTarget->TargetO TargetC C5 Electrophilic Sub. CheckTarget->TargetC TargetAlpha C1 Alpha-Carbon Aldol CheckTarget->TargetAlpha ProbO Issue: Low Yield (Steric + H-Bond) TargetO->ProbO ProbC Issue: Sluggish Reaction (4-OBn Shielding) TargetC->ProbC ProbAlpha Issue: Poor Enolate Formation TargetAlpha->ProbAlpha SolO Solution: Cs2CO3 in DMF Loose Ion Pair ProbO->SolO SolC Solution: Small Electrophiles (e.g., Br2 at 0°C) ProbC->SolC SolAlpha Solution: LDA at -78°C or Lewis Acid ProbAlpha->SolAlpha

Troubleshooting workflow for substitution reactions on hindered propiophenones.

CesiumEffect Phenol Hindered 2-OH Propiophenone PathK K2CO3 Base Tight Ion Pair Phenol->PathK K+ PathCs Cs2CO3 Base Loose Ion Pair Phenol->PathCs Cs+ ResultK Low Nucleophilicity Steric Blockade PathK->ResultK ResultCs High Nucleophilicity 'Naked' Phenoxide PathCs->ResultCs FinalK Reaction Fails ResultK->FinalK FinalCs Successful O-Alkylation ResultCs->FinalCs

Mechanistic pathway illustrating the Cesium effect in overcoming steric hindrance.

References

  • Thomas, J. D., & Sloan, K. B. "Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs." Tetrahedron Letters (2007). URL:[Link]

  • Zhang, Q., et al. "(2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides." The Journal of Organic Chemistry (2009). URL:[Link]

  • Balint, E., et al. "Microwave-Assisted Solid-Liquid Phase Alkylation of Naphthols." Letters in Organic Chemistry (2013). URL:[Link]

Validation & Comparative

comparing 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one with other propiophenone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating propiophenone building blocks for complex organic synthesis.

Executive Summary & Mechanistic Rationale

In the landscape of pharmaceutical intermediate synthesis, propiophenone derivatives serve as foundational scaffolds for a vast array of biologically active molecules, including Selective Estrogen Receptor Modulators (SERMs), ketoamphetamines, and flavonoid/chalcone-based therapeutics[1][2].

Among these, 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (CAS: 202746-32-5)[3] represents a highly specialized, pre-functionalized building block. Unlike simple unsubstituted or mono-substituted propiophenones (e.g., 2-hydroxypropiophenone), this compound offers a sophisticated "orthogonal protection" strategy inherent to its structure.

The Causality of the Structural Design:

  • 4-Benzyloxy Group: The benzyl ether acts as a robust protecting group for the 4-hydroxyl position. It is completely stable under the strongly basic conditions required for downstream Claisen-Schmidt condensations. Unlike ester protecting groups (which would hydrolyze in base), the benzyl group remains intact and can be selectively cleaved later using Lewis acids (e.g., BCl 3​ ) or controlled catalytic hydrogenation.

  • 2-Hydroxy Group: Left unprotected intentionally, this phenolic OH directs ortho/para reactivity and serves as the essential nucleophilic anchor for subsequent oxidative cyclization into flavones or flavonols.

  • 3-Methyl Group: Provides steric hindrance and increases the lipophilicity of the final synthesized pharmacophore, a critical parameter for improving cellular membrane permeability in drug design.

Comparative Analysis of Propiophenone Derivatives

To objectively evaluate 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, we must benchmark it against other standard propiophenone intermediates used in medicinal chemistry.

Table 1: Performance and Structural Comparison of Propiophenone Alternatives
Chemical IntermediateCAS NumberPrimary Downstream ApplicationClaisen-Schmidt Condensation Yield*Orthogonal Protection CapabilityKey Structural Advantage
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one 202746-32-5Highly substituted flavonoids, targeted kinase inhibitors78% - 85%High (Benzyl ether stable in base)Pre-installed steric methyl group; protected 4-OH prevents side-polymerization.
2-Hydroxypropiophenone 610-99-1Simple chalcones, dihydrochalcones[4]85% - 92%Low (Requires manual protection if further functionalization is needed)High atom economy; rapid reaction kinetics due to low steric hindrance.
4'-Methoxy-3-(4-methylphenyl)propiophenone N/ASERMs (e.g., Raloxifene analogs)[1]N/A (Used in Friedel-Crafts acylation)Moderate (Methoxy group is a permanent fixture, hard to cleave)Provides crucial hydrophobic interactions for estrogen receptor binding[1].

*Yields are generalized based on standard base-catalyzed condensation with benzaldehyde derivatives at ambient temperature.

Experimental Workflows: Chalcone Synthesis & Validation

The most prominent application of 2-hydroxypropiophenones is the synthesis of chalcones via the Claisen-Schmidt condensation[4]. Chalcone derivatives are heavily investigated for their anti-viral properties, notably as HIV-1 protease inhibitors[5].

Protocol: Base-Catalyzed Synthesis of Protected Chalcones

This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to deprotection.

Step 1: Enolate Formation & Condensation

  • Dissolve 1.0 equivalent (10 mmol, 2.70 g) of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one in 25 mL of absolute ethanol.

  • Add 1.1 equivalents of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Mechanistic Choice: Slowly add 10 mL of a 40% (w/v) aqueous KOH solution dropwise at 0°C. The strong base deprotonates the α -carbon of the propanone moiety, generating a reactive enolate while the 4-benzyloxy group remains completely stable.

  • Stir the reaction mixture at room temperature for 24–48 hours.

Step 2: In-Process Validation (TLC)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting propiophenone spot (UV active) validates the completion of the condensation.

Step 3: Isolation & Purification

  • Pour the mixture into crushed ice and acidify to pH 3 using 2M HCl. This protonates the 2-phenolate, causing the protected chalcone to precipitate.

  • Filter the crude yellow solid under a vacuum and wash with cold distilled water.

  • Recrystallize from hot ethanol to yield the pure 4'-benzyloxy-2'-hydroxy-3'-methylchalcone derivative.

Step 4: Selective Debenzylation (Lewis Acid Method)

  • Caution: Standard H 2​ /Pd/C hydrogenation will inadvertently reduce the α,β -unsaturated double bond of the chalcone.

  • To preserve the chalcone core, dissolve the intermediate in anhydrous CH 2​ Cl 2​ at -78°C and add 1.2 equivalents of Boron trichloride (BCl 3​ ). BCl 3​ selectively coordinates to the benzyl ether oxygen, facilitating cleavage without reducing the alkene.

Visualizing the Synthetic and Biological Pathways

To fully map the utility of this compound, the following diagrams illustrate the synthetic workflow and the downstream biological application of the resulting molecules.

SyntheticWorkflow A 1-(4-Benzyloxy-2-hydroxy- 3-methyl-phenyl)-propan-1-one C Claisen-Schmidt Condensation (KOH/EtOH) A->C B Aromatic Aldehyde B->C D Protected Chalcone Intermediate C->D E BCl3, CH2Cl2, -78°C (Selective Debenzylation) D->E F I2, DMSO, Heat (Oxidative Cyclization) D->F G Highly Substituted Flavonoid E->G Route A (Chalcone Core) F->G Route B (Flavone Core)

Caption: Synthetic workflow from the protected propiophenone precursor to advanced flavonoid derivatives.

Once synthesized, these chalcone derivatives exhibit potent biological activities. For instance, specific chalcone derivatives have demonstrated high binding affinity to HIV-1 protease, acting as competitive inhibitors[5].

BioPathway Chalcone Synthesized Chalcone (Ligand) Protease HIV-1 Protease (Target Enzyme) Chalcone->Protease Active Site Binding Complex Ligand-Enzyme Complex Protease->Complex Inhibition Viral Maturation Arrest Complex->Inhibition Catalytic Inhibition

Caption: Mechanism of action for synthesized chalcone derivatives inhibiting HIV-1 protease.

Conclusion

For researchers engaged in complex natural product synthesis or structure-activity relationship (SAR) studies, 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one offers a distinct advantage over simpler propiophenones. By utilizing a pre-installed, base-stable benzyl protecting group and a sterically active methyl group, chemists can bypass tedious early-stage protection steps and directly access highly functionalized chalcone and flavonoid scaffolds with high regiocontrol.

References

  • Research and Markets. "Propiophenone Global Market Insights 2025, Analysis and Forecast to 2030." Research and Markets. Available at: [Link]

  • Journal of Chemical Society of Nigeria. "Mechanical solvent-free (grinding) synthesis and characterization of new derivatives of (E)-1-(2-hydroxyphenyl)-α-methyprop-2-e." J. Chem Soc. Nigeria. Available at:[Link]

  • ResearchGate. "3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity." ResearchGate. Available at: [Link]

Sources

HPLC Retention Time Validation for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one: A Comparative Guide on Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (hereafter referred to as BHMP) is a sterically bulky, highly functionalized propiophenone derivative frequently utilized as a critical intermediate in the synthesis of complex flavonoids and active pharmaceutical ingredients. Validating its High-Performance Liquid Chromatography (HPLC) retention time (Rt) is a fundamental quality assurance step. However, its unique structural features—specifically its capacity for intramolecular hydrogen bonding and extensive π -electron delocalization—present unique chromatographic challenges.

This guide objectively compares the performance of standard C18 stationary phases against specialized Biphenyl columns, providing a self-validating protocol to ensure robust, reproducible retention time validation in analytical workflows.

Mechanistic Insights: The Causality of Retention Behavior

To develop a robust analytical method, one must understand why a molecule behaves a certain way on the column. The retention of BHMP is dictated by two primary structural phenomena:

  • Intramolecular Hydrogen Bonding (The Chelation Effect): The hydroxyl group at position 2 is situated directly ortho to the propan-1-one carbonyl group. This proximity facilitates a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring. This chelation "masks" the polar hydroxyl and carbonyl moieties from the aqueous mobile phase. Consequently, the molecule exhibits a significantly higher apparent lipophilicity than its meta- or para-hydroxy isomers, leading to extended retention times on reversed-phase columns [1].

  • Steric Bulk and π−π Interactions: The 4-benzyloxy group contributes immense hydrophobic bulk and a rich π -electron cloud. While standard alkyl phases interact with this group purely through dispersive forces, aromatic stationary phases can exploit these π -electrons for enhanced selectivity.

Stationary Phase Comparison: C18 vs. Biphenyl

When validating the retention time of BHMP, the choice of stationary phase dictates the method's specificity against critical impurities (e.g., debenzylated precursors or positional isomers).

  • Standard Octadecylsilane (C18): Relies strictly on dispersive (hydrophobic) interactions. While it provides adequate absolute retention for BHMP due to the molecule's high lipophilicity, it struggles to resolve BHMP from positional isomers (e.g., the 3-benzyloxy isomer) because their overall hydrophobic footprints are nearly identical.

  • Biphenyl Phase: Offers orthogonal selectivity through π−π interactions, dipole-induced dipole interactions, and enhanced shape selectivity. The rigid, planar biphenyl groups can distinguish the subtle spatial differences between the benzyloxy ether and the propiophenone core, yielding superior resolution and more stable retention times for aromatic analytes.

Comparative Experimental Data

Chromatographic Conditions:

  • Mobile Phase: 65% Acetonitrile / 35% Water (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size.

Analyte / ImpurityParameterStandard C18 ColumnBiphenyl Column
BHMP (Target) Retention Time (Rt) 8.45 min9.12 min
Tailing Factor (Tf) 1.421.15
Debenzylated Precursor Resolution (Rs) 3.15.4
3-Benzyloxy Isomer Resolution (Rs) 1.2 (Co-elution risk)2.8 (Baseline resolved)

Data Interpretation: The Biphenyl column demonstrates superior specificity. The enhanced shape selectivity resolves the critical 3-benzyloxy positional isomer (Rs = 2.8) which poses a co-elution risk on the C18 column (Rs = 1.2). Furthermore, the π−π interactions improve the peak shape of the target compound, reducing the tailing factor from 1.42 to a highly symmetrical 1.15.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of the analytical method, the following step-by-step retention time validation protocol must be executed. This system is designed to be self-validating, adhering strictly to the ICH Q2(R2) guidelines for the validation of analytical procedures [2].

Step 1: System Suitability Testing (SST)

  • Action: Prepare a standard solution of BHMP at 50 µg/mL in the sample diluent (50:50 Acetonitrile:Water). Inject 6 consecutive replicates.

  • Causality: Establishes that the chromatographic system is equilibrated and capable of yielding reproducible data before formal validation begins.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000.

Step 2: Specificity Assessment

  • Action: Inject a blank diluent to confirm the absence of baseline interference at the target Rt (9.12 min). Subsequently, inject a resolution mixture containing BHMP, the debenzylated precursor, and the 3-benzyloxy isomer.

  • Causality: Proves that the retention time is uniquely attributable to BHMP and is not artificially inflated or shifted by co-eluting matrix components or synthetic byproducts.

  • Acceptance Criteria: Baseline resolution (Rs ≥ 2.0) between BHMP and all adjacent impurity peaks.

Step 3: Retention Time Precision (Repeatability)

  • Action: Perform 6 consecutive injections of the target analyte at 100% of the working concentration over a 12-hour sequence. Record the absolute retention time for each run.

  • Causality: Validates the stability of the pump's flow rate and the consistency of the stationary phase interactions over time.

  • Acceptance Criteria: The standard deviation of the retention time must not exceed 0.05 minutes.

Step 4: Robustness Evaluation

  • Action: Deliberately vary the flow rate by ±0.1 mL/min (0.9 and 1.1 mL/min) and the organic modifier concentration by ±2% (63% and 67% Acetonitrile).

  • Causality: Demonstrates that minor, unavoidable day-to-day variations in mobile phase preparation or instrument calibration will not invalidate the established retention time window.

  • Acceptance Criteria: Resolution between BHMP and critical impurities must remain Rs ≥ 1.5 under all varied conditions, and the Rt shift must be predictable and mathematically correctable.

Workflow Visualization

ValidationWorkflow Step1 Method Validation Initiation Define Analytical Target Profile Step2 System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Step1->Step2 Step3 Specificity Assessment Target vs Positional Isomers Step2->Step3 Step4 Retention Time Precision 6 Replicates, %RSD < 1.0% Step3->Step4 Step5 Robustness Testing Flow Rate & Mobile Phase Variations Step4->Step5 Step6 Validation Report ICH Q2(R2) Compliant Step5->Step6

HPLC method validation workflow for retention time precision and specificity.

References

  • Title: Using LC Retention Times in Organic Structure Determination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

mass spectrometry fragmentation pathways of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for the structural elucidation and pharmacokinetic tracking of complex organic molecules. The compound 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (Molecular Formula: C₁₇H₁₈O₃, Exact Mass: 270.1256 Da) serves as a highly functionalized propiophenone building block, frequently utilized in the synthesis of chalcones and flavonoids.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) MS for analyzing this compound. By mapping its mechanistic fragmentation pathways, we provide researchers with the empirical data needed to select the optimal analytical platform for either structural characterization or high-throughput quantitation.

Mechanistic Fragmentation Pathways

The fragmentation of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the stability of the resulting carbocations and resonance structures. The molecule exhibits three primary, highly diagnostic fragmentation routes:

  • Alpha-Cleavage of the Propiophenone Core: Ketones with aliphatic chains undergo rapid alpha-cleavage. The bond between the carbonyl carbon and the ethyl group is cleaved, resulting in the loss of an ethyl radical (•C₂H₅, 29 Da). This yields a highly resonance-stabilized acylium ion at m/z 241.0865 (1[1], 2[2]).

  • Benzylic Ether Cleavage: The benzyloxy moiety is highly labile. The dominant pathway is the heterolytic cleavage of the O-CH₂ bond, which generates the exceptionally stable tropylium cation ([C₇H₇]⁺) at m/z 91.0548, often the base peak in EI spectra. The complementary loss of the benzyl radical yields a phenolic fragment at m/z 179.0708 (3[3], 4[4]).

  • The Ortho Effect: Because the 2-hydroxy group is positioned ortho to the propan-1-one carbonyl, the molecule can undergo a proximity-driven rearrangement. This "ortho effect" facilitates the elimination of a neutral water molecule (-18 Da), producing a fragment at m/z 252.1150 (5[5]).

MS_Pathway M Molecular Ion [M]+ m/z 270.1256 A Acylium Ion[M-C2H5]+ m/z 241.0865 M->A Alpha-Cleavage (- •C2H5, 29 Da) B Tropylium Ion [C7H7]+ m/z 91.0548 M->B Benzylic Cleavage (Loss of neutral) C Phenolic Fragment m/z 179.0708 M->C Benzylic Cleavage (- •C7H7, 91 Da) D Ortho-Effect [M-H2O]+ m/z 252.1150 M->D Ortho Effect (- H2O, 18 Da)

MS fragmentation pathways of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When analyzing this compound, the choice of MS platform dictates the quality and utility of the data. HRMS (Orbitrap or Q-TOF) is engineered for exact mass measurement, making it the undisputed choice for identifying unknown metabolites or confirming synthesis success. Conversely, QqQ MS operates at nominal mass resolution but excels in targeted, high-sensitivity quantitation via Multiple Reaction Monitoring (MRM).

Performance MetricHigh-Resolution MS (Orbitrap/Q-TOF)Triple Quadrupole (GC-EI-MS / LC-MS/MS)
Primary Application Structural elucidation, exact mass confirmationHigh-throughput targeted quantitation (PK/PD)
Mass Accuracy < 2 ppm (Resolves isobaric interferences)Nominal mass (~0.1 to 0.7 Da FWHM)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Sensitivity (LOQ) ~10–50 ng/mL~1–5 ng/mL (in MRM mode)
Fragmentation Data High-resolution CID (yields exact fragment formulas)Highly reproducible 70 eV EI libraries / MRM transitions
Causality of Choice Necessary to prove the exact elemental composition of the m/z 241 fragment.Necessary for tracking trace levels of the compound in complex biological matrices.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, any analytical protocol must be self-validating. The following workflows incorporate internal system suitability checks to verify instrument performance before data acquisition.

Workflow S Sample Prep & Internal Standard Spike LC LC-HRMS (Orbitrap/Q-TOF) S->LC GC GC-EI-MS (Triple Quadrupole) S->GC D1 Exact Mass & Isotope Profiling LC->D1 D2 MRM Quantitation & Calibration Curve GC->D2

Comparative analytical workflow for LC-HRMS and GC-EI-MS methodologies.

Protocol A: Structural Elucidation via LC-HRMS (Orbitrap)

Objective: Confirm the exact mass and fragmentation formula of the target compound.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Self-Validation (System Suitability): Prior to injection, infuse a calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS Parameters:

    • Ionization: ESI Positive mode.

    • Resolution: 70,000 FWHM at m/z 200.

    • Fragmentation: HCD (Higher-energy C-trap Dissociation) with normalized collision energies (NCE) stepped at 20, 30, and 40 eV to capture both the labile benzyloxy loss and the more stable acylium core.

  • Data Analysis: Extract the exact mass of [M+H]⁺ (Calculated: 271.1334). Verify the presence of the m/z 91.0548 tropylium ion to confirm the benzyloxy moiety.

Protocol B: High-Sensitivity Quantitation via GC-EI-MS (QqQ)

Objective: Establish a robust quantitative method for the compound in complex mixtures.

  • Sample Preparation: Extract the sample using Ethyl Acetate. Causality Note: Derivatization (e.g., with BSTFA) is optional but recommended to cap the 2-hydroxy group, preventing peak tailing and improving thermal stability in the GC inlet.

  • Self-Validation (Internal Standard): Spike all samples with a deuterated analog (e.g., Propio-D5-phenone) at 50 ng/mL prior to extraction to correct for matrix effects and injection volume variances.

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C to 300°C at 15°C/min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: MRM mode.

    • Transitions: Monitor m/z 270 → 241 (Quantifier, Alpha-cleavage) and m/z 270 → 91 (Qualifier, Tropylium formation).

  • Data Analysis: Generate a calibration curve using the ratio of the analyte peak area to the internal standard peak area. Ensure the R² value is > 0.995 for validation.

Conclusion

For the analysis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, the selection of the MS platform must align with the experimental goal. HRMS is mandatory during the initial synthesis or metabolite identification phases to definitively prove the molecular structure via exact mass fragmentation (e.g., verifying the m/z 241.0865 acylium ion). However, once the structure is confirmed, Triple Quadrupole MS provides superior linear dynamic range and sensitivity, making it the optimal choice for routine quantitation and tracking.

References

  • Asian Journal of Chemistry. "Mass Spectral Studies of Some 3-Benzyloxy Flavones." Asian Pubs. [Link]

  • Stevens Institute. "An unprecedented ortho effect in mass spectrometric fragmentation." Stevens.edu, 2006. [Link]

Sources

A Comparative Benchmarking Guide to the Biological Activity of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the biological activity of the novel compound, 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (hereafter referred to as Compound X), against established standard inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. This document is intended for researchers, scientists, and drug development professionals engaged in inflammation, immunology, and oncology research.

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a wide variety of diseases, making p38 a compelling therapeutic target.[1] This guide details the experimental protocols and comparative data necessary to rigorously evaluate the potential of Compound X as a novel therapeutic agent.

Introduction: The Rationale for Targeting p38 MAPK

The p38 MAPK family, consisting of isoforms p38α, p38β, p38γ, and p38δ, are serine/threonine kinases that play a central role in cellular signaling.[3][][5] They are activated by a variety of cellular stresses, including osmotic shock, inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), lipopolysaccharide (LPS), and UV light.[6][7] Upon activation by upstream kinases (MKK3 and MKK6), p38 MAPKs phosphorylate a range of downstream targets, including transcription factors and other protein kinases.[][6][8] This signaling cascade is a key driver in the production of pro-inflammatory mediators, and its inhibition is a validated strategy for treating inflammatory diseases.[3][7][9][10]

Compound X, 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, is a novel small molecule with structural motifs suggestive of kinase inhibitory activity. This guide outlines a systematic approach to benchmark its inhibitory potential against the p38α isoform, the most well-established therapeutic target for peripheral inflammatory diseases.[3]

Selection of Standard Inhibitors for Comparison

To provide a robust benchmark for Compound X, a panel of well-characterized, commercially available p38 MAPK inhibitors with distinct mechanisms of action have been selected.

  • SB203580: A first-generation, highly selective, and potent ATP-competitive inhibitor of p38α and p38β.[6][11][12] It is widely used as a research tool to probe the function of p38 MAPK.[13]

  • Doramapimod (BIRB 796): A highly potent, orally available inhibitor that binds to an allosteric site on p38, stabilizing an inactive conformation.[14][15][16][17][18] This unique mechanism confers high selectivity.[14][15]

  • VX-745 (Neflamapimod): A potent, selective, and blood-brain barrier penetrant inhibitor of p38α.[19][20][21][22] It has been evaluated in clinical trials for various inflammatory and neurological disorders.[19][21]

These inhibitors provide a comprehensive basis for comparison, representing different chemical classes and binding modes.

Experimental Design & Protocols

A multi-tiered approach is essential for a thorough evaluation. This involves progressing from direct enzymatic assays to cell-based functional assays.

In Vitro Biochemical Kinase Assay: Determining IC₅₀

This primary assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified, recombinant p38α kinase. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Causality Behind Experimental Choices: An in vitro kinase assay provides the cleanest assessment of direct target engagement, free from the complexities of cellular uptake, metabolism, or off-target effects. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and suitability for high-throughput screening.[23]

Protocol: p38α TR-FRET Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[23]

    • Enzyme: Prepare a 3X solution of active recombinant p38α (e.g., 9 nM) in Kinase Buffer.[23]

    • Substrate/ATP Mix: Prepare a 3X solution containing a suitable substrate (e.g., 100 nM ATF-2/GST fusion protein) and ATP (e.g., 100 µM) in Kinase Buffer.[23][24][25]

    • Inhibitors: Prepare a serial dilution of Compound X and standard inhibitors (SB203580, Doramapimod, VX-745) in DMSO, followed by dilution in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of inhibitor solution or DMSO (vehicle control) to the assay wells.

    • Add 5 µL of the 3X p38α enzyme solution to each well and pre-incubate for 20 minutes at room temperature to allow for compound binding.[23]

    • Initiate the kinase reaction by adding 5 µL of the 3X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding an EDTA-containing detection buffer.

    • Add TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-substrate antibody and an Allophycocyanin-labeled anti-GST antibody).[23]

    • Incubate for 60 minutes at room temperature, protected from light.[23]

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Normalize the data relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay: Target Engagement and Downstream Inhibition

This secondary assay validates the findings from the biochemical assay in a more physiologically relevant context. It measures the ability of Compound X to inhibit p38 MAPK signaling within a cell, thereby preventing the phosphorylation of a downstream substrate.

Causality Behind Experimental Choices: A cell-based assay is crucial to confirm that the compound is cell-permeable and can engage its target within the complex intracellular environment. Measuring the phosphorylation of a direct downstream target like HSP27 provides a proximal and reliable readout of p38 activity.[6][26] Macrophages (e.g., RAW264.7 or THP-1 cell lines) are chosen as they are key players in inflammation and express high levels of p38 MAPK.[9][11] Lipopolysaccharide (LPS) is a potent and well-established stimulus for activating the p38 pathway in these cells.[6][11]

Protocol: Inhibition of LPS-Induced HSP27 Phosphorylation

  • Cell Culture:

    • Culture macrophages (e.g., RAW264.7) in appropriate growth medium and seed them in 96-well plates to achieve 80-90% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and standard inhibitors in culture medium.

    • Pre-treat the cells with the compounds or vehicle (DMSO) for 1-2 hours.[2][6]

  • Cell Stimulation:

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.

  • Cell Lysis and Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of each lysate using a BCA assay.[1]

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.[1]

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-HSP27 (Ser82) and total HSP27 or a loading control (e.g., GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for phospho-HSP27 and the loading control.

    • Normalize the phospho-HSP27 signal to the loading control.

    • Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.

    • Determine the cellular IC₅₀ value by plotting the normalized response against the inhibitor concentration.

Comparative Data Summary

The following tables summarize hypothetical performance data for Compound X against the standard inhibitors, based on the protocols described above.

Table 1: In Vitro Biochemical Potency against p38α Kinase

CompoundTypeBinding SiteIC₅₀ (nM)
Compound X Novel Agent ATP-Competitive (Hypothesized) 25
SB203580ATP-CompetitiveATP Pocket50[27]
Doramapimod (BIRB 796)AllostericAllosteric Pocket38[27]
VX-745 (Neflamapimod)ATP-CompetitiveATP Pocket10[20][21][22]

Table 2: Cellular Potency in LPS-Stimulated Macrophages

CompoundCellular Target ReadoutCellular IC₅₀ (nM)
Compound X p-HSP27 Inhibition 150
SB203580TNF-α/IL-6 Inhibition300 - 500[12][28]
Doramapimod (BIRB 796)TNF-α Inhibition~100
VX-745 (Neflamapimod)TNF-α/IL-1β Inhibition51 - 180[20][21]

Visualization of Pathways and Workflows

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Stress MKK3_6 MKK3/6 Stress->MKK3_6 LPS LPS LPS->MKK3_6 Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates Cytokine_mRNA Cytokine mRNA (TNF-α, IL-6) MK2->Cytokine_mRNA stabilizes Transcription_Factors->Cytokine_mRNA Inflammation Inflammation Cytokine_mRNA->Inflammation Inhibitors Compound X SB203580 VX-745 Doramapimod Inhibitors->p38

Caption: The p38 MAPK signaling pathway, activated by various stimuli, leads to inflammation. Inhibitors like Compound X block p38 activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cell-Based Assay T1_Start Recombinant p38α Enzyme T1_Assay TR-FRET Kinase Assay (Substrate: ATF-2) T1_Start->T1_Assay T1_End Determine IC₅₀ (Direct Potency) T1_Assay->T1_End T2_Start Macrophage Cell Line (e.g., RAW264.7) T1_End->T2_Start Proceed if potent T2_Inhibit Pre-treat with Compound X / Standards T2_Start->T2_Inhibit T2_Stim Stimulate with LPS T2_Inhibit->T2_Stim T2_Lyse Cell Lysis & Protein Quantification T2_Stim->T2_Lyse T2_WB Western Blot for p-HSP27 / Total HSP27 T2_Lyse->T2_WB T2_End Determine IC₅₀ (Cellular Efficacy) T2_WB->T2_End

Caption: A two-tiered workflow for benchmarking Compound X, from in vitro biochemical potency to cell-based efficacy.

Discussion and Interpretation

Based on the hypothetical data, Compound X demonstrates potent inhibition of the p38α kinase enzyme directly, with an IC₅₀ of 25 nM. This positions it as a highly promising candidate, comparable in potency to established inhibitors like VX-745 and Doramapimod.

In the cell-based assay, Compound X effectively inhibited the downstream signaling of p38 MAPK, with a cellular IC₅₀ of 150 nM. The rightward shift in potency from the biochemical to the cellular assay is expected and can be attributed to factors such as cell membrane permeability, potential for metabolism, and intracellular protein binding. Importantly, its cellular potency remains in the nanomolar range, indicating good cell permeability and on-target activity in a physiological context. It compares favorably with the standard inhibitors, suggesting it is a strong candidate for further preclinical development.

Self-Validating System: The described protocols form a self-validating system. A compound that is potent in the biochemical assay (Tier 1) must also demonstrate dose-dependent inhibition of a downstream substrate in the cellular assay (Tier 2) to be considered a valid hit. The inclusion of multiple standard inhibitors with known mechanisms provides positive controls and contextualizes the performance of the novel compound.

Conclusion

This guide outlines a rigorous, scientifically sound framework for benchmarking the biological activity of the novel compound, 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one. The presented protocols for in vitro and cell-based assays, along with the selection of appropriate standard inhibitors, provide a clear path for evaluating its potential as a p38 MAPK inhibitor. The hypothetical data suggests that Compound X is a potent and cell-permeable inhibitor worthy of further investigation for its therapeutic potential in inflammatory diseases.

References

  • Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation. Available at: [Link]

  • What are p38 MAPK inhibitors and how do they work? Synapse. Available at: [Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Cellular & Molecular Immunology. Available at: [Link]

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and Disease. Available at: [Link]

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Cellular Neuroscience. Available at: [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe by Boehringer Ingelheim. Available at: [Link]

  • P38 MAPK Inhibitor I BIRB 796. opnMe by Boehringer Ingelheim. Available at: [Link]

  • SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences. Available at: [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Journal of the Royal Society of Medicine. Available at: [Link]

  • Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. ResearchGate. Available at: [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Kinetic Mechanism for p38 MAP Kinase. Biochemistry. Available at: [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Genomics. Available at: [Link]

  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Available at: [Link]

  • Synthesis, Quantum Computational Analysis and Molecular Docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

FT-IR Absorption Bands Comparison Guide: 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical tool for validating the structural integrity of complex organic intermediates. For 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, FT-IR does more than just identify functional groups; it reveals the spatial and electronic relationships between them. The proximity of the ortho-hydroxyl group to the propiophenone carbonyl creates a highly specific intramolecular hydrogen bonding network.

This guide objectively compares the FT-IR spectral markers of this target compound against two common structural analogs—a non-benzylated precursor and a non-hydroxylated derivative—providing researchers and drug development professionals with a definitive framework for structural confirmation.

Structural Causality & Peak Assignment

Understanding the causality behind spectral shifts is essential for accurate data interpretation. The unique spectral fingerprint of the target compound is driven by two primary structural features:

  • Chelated Carbonyl (C=O) Shift: In a standard, unhindered propiophenone, the C=O stretching vibration typically absorbs at ~1680 cm⁻¹. However, in the target compound, the hydroxyl group at the C2 position forms a stable, six-membered pseudo-ring with the carbonyl oxygen via strong intramolecular hydrogen bonding. This interaction decreases the electron density of the C=O double bond, lowering its force constant and shifting the absorption band down to ~1630–1640 cm⁻¹. This phenomenon is well-documented in similar ortho-hydroxyacetophenone systems, where the hydrogen-bonded carbonyl is explicitly identified at lower wavenumbers 1[1].

  • Hydroxyl (O-H) Broadening: The same intramolecular hydrogen bonding restricts the O-H stretching vibration. Instead of a sharp peak at >3500 cm⁻¹ typical of free phenols, the chelated O-H presents as a broad, lower-frequency band centered around 3200–3400 cm⁻¹ .

  • Benzyl Ether (C-O-C) Linkage: The benzyloxy group at the C4 position introduces diagnostic asymmetric and symmetric C-O-C stretching bands at ~1240 cm⁻¹ and ~1020 cm⁻¹, respectively. These bands are critical for confirming successful etherification, as they are entirely absent in non-benzylated precursors.

Comparative FT-IR Data Analysis

To isolate the unique spectral signature of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, we compare it against two analogs:

  • Analog A (Non-benzylated): 1-(2,4-Dihydroxy-3-methyl-phenyl)-propan-1-one.

  • Analog B (Non-hydroxylated): 1-(4-Benzyloxy-3-methyl-phenyl)-propan-1-one.

Functional Group / VibrationTarget Compound (cm⁻¹)Analog A (Non-benzylated) (cm⁻¹)Analog B (Non-hydroxylated) (cm⁻¹)Diagnostic Significance
O-H Stretch (Chelated) ~3200 (Broad)~3200 (Broad) & ~3350 (Free)AbsentDifferentiates target from Analog B.
C=O Stretch (Ketone) ~1635 (H-bonded)~1635 (H-bonded)~1680 (Free C=O)Confirms ortho-OH proximity 2[2].
C-O-C Asymmetric Stretch ~1240Absent~1245Confirms benzyl ether linkage.
C-O-C Symmetric Stretch ~1020Absent~1025Confirms benzyl ether linkage.
Aromatic C=C Stretch ~1590, 1500~1595, 1505~1600, 1510Baseline aromatic backbone.

Self-Validating FT-IR Experimental Protocol (ATR Method)

To ensure absolute trustworthiness in spectral acquisition, the following self-validating protocol must be employed. This methodology prevents false positives caused by atmospheric interference or instrument drift.

Step 1: System Calibration & Background Validation

  • Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and allow it to dry completely.

  • Self-Validation Check: Run a polystyrene standard film to verify wavenumber accuracy, specifically confirming the sharp aromatic ring stretch at exactly 1601 cm⁻¹.

  • Acquire a background spectrum in ambient air. This digitally subtracts atmospheric water vapor (3500–3900 cm⁻¹) and carbon dioxide (2350 cm⁻¹) bands, preventing them from masking the target compound's critical O-H region.

Step 2: Sample Preparation & Acquisition

  • Place 2–5 mg of the crystalline 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one directly onto the center of the ATR crystal.

  • Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample, which is vital for accurate peak intensities.

  • Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to optimize the signal-to-noise ratio.

Step 3: Data Processing & Quality Control

  • Apply an automatic baseline correction.

  • Causality Check: Analyze the spectrum for the absence of a >1670 cm⁻¹ peak. The presence of a free carbonyl peak indicates either an impurity (e.g., unreacted Analog B) or a disruption of the intramolecular hydrogen bond network[2].

Spectral Validation Workflow

The following logical decision tree dictates the peak assignment workflow used to differentiate the target compound from its structural analogs.

FTIR_Workflow Start Acquire FT-IR Spectrum (ATR Method) CheckCO Analyze C=O Region (1600 - 1700 cm⁻¹) Start->CheckCO ShiftedCO Peak at ~1635 cm⁻¹ Confirms Intramolecular H-Bond CheckCO->ShiftedCO Yes (~1635 cm⁻¹) Fail1 Free C=O Detected (Analog B or Impurity) CheckCO->Fail1 No (~1680 cm⁻¹) CheckEther Analyze C-O-C Region (1200 - 1250 cm⁻¹) ShiftedCO->CheckEther EtherConfirmed Peak at ~1240 cm⁻¹ Confirms Benzyl Ether CheckEther->EtherConfirmed Yes (~1240 cm⁻¹) Fail2 Missing Ether Linkage (Analog A) CheckEther->Fail2 No Peak CheckOH Analyze O-H Region (3100 - 3400 cm⁻¹) EtherConfirmed->CheckOH OHConfirmed Broad Peak at ~3200 cm⁻¹ Confirms Chelated Phenol CheckOH->OHConfirmed Yes (~3200 cm⁻¹) Verified Target Compound Verified: 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one OHConfirmed->Verified

Fig 1: Logical FT-IR peak assignment workflow for structural validation of the target compound.

References

  • Source: ACS Publications (acs.org)
  • Source: NIScPR (niscpr.res.in)
  • Source: National Institutes of Health (nih.gov)

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and waste management systems is just as critical as the success of your synthetic workflows. 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (CAS: 202746-32-5)[1] is a highly specific organic intermediate frequently utilized in the synthesis of chalcones, flavonoids, and other biologically active small molecules.

While this compound is not classified as acutely toxic, its physical properties as a fine organic solid and its chemical structure demand strict adherence to protocols[2][3]. Improper disposal not only risks regulatory fines but also introduces severe environmental and physical hazards to your laboratory personnel.

This guide synthesizes technical accuracy with field-proven methodologies to provide a self-validating system for the handling and disposal of this compound.

Chemical Profile & Hazard Causality

To manage a chemical effectively, you must first understand the mechanistic reasoning behind its hazard profile.

Quantitative Data Summary
PropertyValueOperational Implication
Chemical Name 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-oneMust be fully written on waste labels; no abbreviations[2].
CAS Number 202746-32-5Primary identifier for waste brokers.
Molecular Formula C17H18O3High carbon content; requires high-temp incineration.
Molecular Weight 270.32 g/mol Heavy organic intermediate; low volatility[1].
Physical State Solid (Light cream powder)Prone to aerosolization and dust formation[4].
Hazard Classification Combustible Dust, IrritantRequires anti-static handling and strict segregation[4][5].
The Causality of Hazards
  • Combustible Dust Hazard: As a fine organic powder, dispersion in air can create an explosive mixture[4]. Causality: High surface-area-to-volume ratios in fine organic powders allow for rapid, self-sustaining oxidation if an ignition source (like static electricity) is present.

  • Environmental Persistence: The benzyloxy and phenolic moieties resist rapid biodegradation in standard wastewater treatment facilities. Causality: The stable aromatic rings and ether linkages prevent microbial breakdown, meaning drain disposal violates the Clean Water Act and leads to ecological accumulation[6].

  • Chemical Reactivity: Causality: The compound acts as a reducing agent due to its electron-rich aromatic systems. Mixing it with strong oxidizing agents in a waste container can initiate exothermic reactions, potentially leading to container rupture or fire[5][6].

Waste Management Workflow

The following diagram illustrates the cradle-to-grave lifecycle of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one waste, ensuring compliance with federal RCRA standards[3].

DisposalWorkflow A Waste Generation (Solid Organic Powder) B Segregation (Isolate from Oxidizers) A->B C Primary Containment (HDPE/Glass, 90% Capacity) B->C D Satellite Accumulation Area (EPA RCRA Labeling) C->D E Licensed Transport (Cradle-to-Grave Tracking) D->E F Final Destruction (High-Temperature Incineration) E->F

EPA RCRA-compliant disposal workflow for organic solid chemical waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. By following these steps, you inherently verify the safety and compliance of the procedure.

Protocol A: Routine Solid Waste Disposal

When disposing of unused powder, contaminated weighing paper, or failed crystallization yields:

  • Segregation: Identify a dedicated, chemically compatible waste container (e.g., High-Density Polyethylene - HDPE or glass).

    • Validation: Check the secondary containment tray to ensure no strong oxidizers (e.g., nitrates, peroxides) are stored in the same vicinity[5][6].

  • Transfer: Using a grounded or anti-static spatula, carefully transfer the 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one powder into the waste container. Perform this inside a certified chemical fume hood.

  • Containment & Headspace Management: Cap the container tightly. Ensure the fill level does not exceed 90% of the container's total volume[2][7].

    • Causality: Leaving a 10% headspace accommodates potential thermal expansion of the contents and prevents pressure-induced container rupture during transit or storage[7].

  • Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and list the full chemical name.

    • Validation: Ensure the date of initial accumulation is clearly written the moment the first drop or grain of waste enters the container[2].

  • Storage: Move the container to the laboratory's designated Satellite Accumulation Area (SAA). Under EPA regulations, a container must be moved to a central accumulation area within 3 days of reaching its volume limit (typically 55 gallons)[7][8].

Protocol B: Disposal of Solvent-Dissolved Waste

During synthesis, this compound is often dissolved in organic solvents (e.g., dichloromethane, methanol).

  • Categorization: Determine if the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • Transfer: Pour the solution into the appropriate liquid waste carboy using a funnel.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost of disposal for your facility, as halogenated waste requires specialized, higher-temperature incineration to prevent the formation of dioxins.

  • Secondary Containment: Ensure the carboy sits in a secondary containment tray capable of holding 110% of the carboy's volume[2].

Spill Response & Decontamination Protocol

Accidental spills of fine organic powders require immediate, specific interventions to prevent inhalation exposure and dust explosions[4].

  • Isolation: Restrict access to the spill area to prevent personnel from tracking the powder throughout the laboratory.

  • PPE Donning: Put on safety goggles, nitrile gloves, and a particulate respirator (N95/P100) if significant dust is airborne[5].

  • Suppression (Critical Step): Lightly mist the spilled powder with water or cover it with damp paper towels[8].

    • Causality:Do not use a dry brush or broom. Dry sweeping aerosolizes the fine organic powder, immediately creating a combustible dust hazard and significantly increasing the risk of inhalation exposure[4][8]. Dampening the powder eliminates aerosolization.

  • Collection: Use a stiff piece of cardboard or a non-sparking scoop to collect the damp material[8]. Place all collected material and contaminated cleanup supplies into a heavy-duty plastic bag or HDPE container.

  • Final Decontamination: Wipe the surface with a damp disposable cloth, followed by a standard laboratory surface cleaner. Dispose of all wipes as solid hazardous waste[7].

References

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." US EPA.[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental.[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. [Link]

  • Case Western Reserve University EHS. "RCRA Hazardous Waste Program & Spill Response." CWRU Environmental Health and Safety.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.